2-Bromo-6-fluoro-3-methylphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromo-6-fluoro-3-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJQBIXFCLTFQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659364 | |
| Record name | (2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957121-09-4 | |
| Record name | B-(2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957121-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-6-fluoro-3-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Bromo-6-fluoro-3-methylphenylboronic acid
CAS Number: 957121-09-4
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development. It provides a detailed overview of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a key building block in modern medicinal chemistry. This document outlines its chemical and physical properties, safety information, and its significant role in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.
Core Data Summary
The following tables provide a summary of the key quantitative data for this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 957121-09-4[1] |
| Molecular Formula | C₇H₇BBrFO₂[1][2] |
| Molecular Weight | 232.8 g/mol [2] |
| Appearance | White to off-white crystalline powder |
| Purity | ≥96% |
Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported across public sources and should be determined experimentally.
Table 2: Spectroscopic Data Identifiers
| Spectroscopic Data | Availability |
| ¹H NMR | Available[3] |
| ¹³C NMR | Available[3] |
| Mass Spectrometry (MS) | Available[3] |
| Infrared (IR) Spectroscopy | Available[3] |
Safety Information
This compound should be handled with care in a laboratory setting. The following is a summary of key safety precautions.
Table 3: Hazard and Precautionary Statements
| Hazard Category | GHS Classification and Precautionary Statements |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Irritation | Causes skin irritation. Wash hands thoroughly after handling. Wear protective gloves. |
| Eye Irritation | Causes serious eye irritation. Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
For complete safety information, please refer to the full Safety Data Sheet (SDS) from the supplier.
Role in Drug Discovery and Development
Phenylboronic acids, particularly those incorporating fluorine atoms, are crucial intermediates in the synthesis of novel pharmaceutical compounds. The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of a drug candidate. This compound serves as a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures.
The bromine atom provides a reactive handle for Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of other organic molecules. This reaction is a cornerstone of modern drug discovery, allowing for the efficient synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.
Experimental Protocols
A key application of this compound is the Suzuki-Miyaura cross-coupling reaction. The following is a detailed, representative experimental protocol for this reaction.
Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Halide
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (or triflate) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (1-5 mol%) to the flask.
-
Solvent Addition: Add the degassed solvent to the reaction mixture. The concentration is typically between 0.1 and 0.5 M with respect to the aryl halide.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Visualizations
Diagram 1: Suzuki-Miyaura Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a primary application of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling
This diagram outlines the key steps in performing a Suzuki-Miyaura coupling reaction in a laboratory setting.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
References
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-6-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a valuable building block in organic synthesis, particularly for the construction of complex biaryl molecules through palladium-catalyzed cross-coupling reactions.
Core Chemical Properties
This compound is a substituted aromatic boronic acid. Its chemical structure, featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, offers multiple points for chemical modification and imparts specific electronic and steric properties that influence its reactivity.
Physicochemical Data
While a specific melting point for this compound is not consistently reported in publicly available literature, the following table summarizes its key known and calculated physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₇H₇BBrFO₂ | [1] |
| Molecular Weight | 232.84 g/mol | [2] |
| Boiling Point | 343.455°C at 760 mmHg | [1] |
| Flash Point | 161.516°C | [1] |
| Appearance | White to off-white solid (typical for arylboronic acids) | General Knowledge |
| Solubility | Generally soluble in organic solvents like methanol, ethanol, acetone, and DMSO. Limited solubility in water. | General Knowledge |
| Stability | Store in a cool, dry place. Sensitive to heat and moisture. Boronic acids can undergo dehydration to form boroxines. | General Knowledge |
Spectral Data
Full spectral data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR, are essential for the unambiguous identification and purity assessment of this compound. While specific spectra are proprietary to chemical suppliers, they are generally available upon request from the vendor.
Synthesis and Reactivity
The primary utility of this compound lies in its application as a versatile coupling partner in organic synthesis.
Synthesis
A common and effective method for the synthesis of arylboronic acids is through the lithiation of an aryl halide followed by borylation with a trialkyl borate. The following is a generalized experimental protocol for the synthesis of this compound from 1,3-dibromo-2-fluoro-4-methylbenzene.
Experimental Protocol: Synthesis via Lithiation-Borylation [3][4][5][6]
Materials:
-
1,3-dibromo-2-fluoro-4-methylbenzene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel is placed under an inert atmosphere (Argon or Nitrogen).
-
1,3-dibromo-2-fluoro-4-methylbenzene is dissolved in anhydrous THF and cooled to -78°C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1 hour.
-
Triisopropyl borate (1.2 equivalents) is then added dropwise, again ensuring the temperature remains below -70°C. The mixture is stirred at -78°C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of 1 M HCl at 0°C. The mixture is stirred for 1 hour.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield this compound.
Logical Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling [7][8][9][10]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%) and, if necessary, the ligand.
-
Add the degassed solvent system.
-
The reaction mixture is heated (typically between 80-110°C) and stirred for a period of 2 to 24 hours, with the progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted into an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the desired biaryl compound.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Potential Applications in Drug Discovery
While specific biological activities of this compound are not extensively documented, substituted phenylboronic acids are a class of compounds with significant interest in medicinal chemistry. They are known to act as enzyme inhibitors, particularly for serine proteases, and have been explored for their potential in targeted cancer therapy and as antibacterial agents. The boronic acid moiety can form reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes.
Conceptual Interaction of Phenylboronic Acids with Biological Targets
Caption: Potential mechanism of action for substituted phenylboronic acids.
Conclusion
This compound is a highly functionalized building block with significant potential in organic synthesis and medicinal chemistry. Its primary application lies in the construction of complex molecular architectures via the Suzuki-Miyaura cross-coupling reaction. This guide provides a foundational understanding of its chemical properties and synthetic utility, serving as a valuable resource for researchers engaged in the design and synthesis of novel chemical entities. Further investigation into its specific biological activities is warranted to fully explore its therapeutic potential.
References
- 1. guidechem.com [guidechem.com]
- 2. chemscene.com [chemscene.com]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. home.sandiego.edu [home.sandiego.edu]
An In-depth Technical Guide to the Synthesis of 2-Bromo-6-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a primary synthetic route for 2-Bromo-6-fluoro-3-methylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a three-step process commencing with a commercially available starting material, proceeding through a directed ortho-metalation, followed by boronation and subsequent hydrolysis. This document outlines the detailed experimental protocols for each stage, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy. This approach leverages the directing ability of the fluorine substituent on the aromatic ring to achieve regioselective lithiation, followed by quenching with a boron electrophile and subsequent hydrolysis to yield the desired boronic acid.
Caption: Synthetic route to this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Step 1: Directed ortho-Metalation (Lithiation) of 2-Bromo-6-fluorotoluene
This step involves the regioselective deprotonation of 2-bromo-6-fluorotoluene at the position ortho to the fluorine atom using an organolithium base. The fluorine atom acts as a directed metalation group (DMG), facilitating the removal of the adjacent proton.[1][2][3]
Experimental Protocol:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous tetrahydrofuran (THF, 10 mL per 1 g of starting material).
-
Dissolve 2-bromo-6-fluorotoluene (1.0 eq) in the THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours. The formation of the aryllithium intermediate can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR for deuterium incorporation.
Step 2: Boronation of the Aryllithium Intermediate
The generated aryllithium species is a potent nucleophile that readily reacts with a trialkyl borate, such as triisopropyl borate, to form a boronate ester.[4][5]
Experimental Protocol:
-
To the cold (-78 °C) solution of 2-bromo-6-fluoro-3-methylphenyllithium from Step 1, add triisopropyl borate (1.2 eq) dropwise via syringe at a rate that maintains the internal temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of a quenched aliquot.
Step 3: Hydrolysis of the Boronate Ester
The final step is the hydrolysis of the triisopropyl boronate ester to the desired this compound. This is typically achieved by treatment with an aqueous acid.
Experimental Protocol:
-
Cool the reaction mixture from Step 2 to 0 °C in an ice bath.
-
Slowly add aqueous hydrochloric acid (e.g., 2 M HCl) with vigorous stirring until the pH of the aqueous layer is between 1 and 2.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the typical reagents, conditions, and expected yields for the synthesis of this compound. The yields are based on literature precedents for analogous reactions and may vary depending on the specific reaction scale and conditions.
| Step | Reaction | Key Reagents & Conditions | Typical Yield (%) | Purity (%) | Reference |
| 1 | Directed ortho-Metalation | 2-Bromo-6-fluorotoluene, n-BuLi, THF, -78 °C, 1-2 h | 80-90 (estimated) | - | [1][2][3] |
| 2 | Boronation | Triisopropyl borate, -78 °C to rt, overnight | 70-85 (of boronate ester) | >95 (crude) | [4][5] |
| 3 | Hydrolysis | 2 M HCl, Ethyl acetate | 85-95 (from boronate ester) | >98 (after purification) | [5] |
| Overall | Total Synthesis | - | 50-70 (estimated) | >98 | - |
Safety Considerations
-
Organolithium Reagents: n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. It can ignite upon contact with air or moisture. Appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves, is mandatory.
-
Solvents: Anhydrous THF can form explosive peroxides upon storage. Always use freshly distilled or commercially available anhydrous solvents.
-
Temperature Control: The lithiation reaction is highly exothermic. Maintaining a low temperature (-78 °C) is crucial to prevent side reactions and ensure safety.
-
Quenching: The quenching of organolithium reagents and the hydrolysis step should be performed slowly and with adequate cooling to control the exothermic reaction.
This guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt these protocols based on their specific laboratory conditions and scale, always prioritizing safety.
References
An In-depth Technical Guide to (2-Bromo-6-fluoro-3-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromo-6-fluoro-3-methylphenyl)boronic acid is a specialized synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenyl ring, alongside the reactive boronic acid moiety, makes it a valuable intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility in drug discovery and development.
Chemical Structure and Properties
The chemical structure of (2-Bromo-6-fluoro-3-methylphenyl)boronic acid is characterized by a phenyl ring substituted with four different groups. The arrangement of these substituents dictates its reactivity and potential applications.
Table 1: Physicochemical Properties of (2-Bromo-6-fluoro-3-methylphenyl)boronic acid
| Property | Value | Source |
| CAS Number | 957121-09-4 | Internal Search |
| Molecular Formula | C₇H₇BBrFO₂ | Internal Search |
| Molecular Weight | 232.84 g/mol | Internal Search |
| Appearance | White to off-white solid (typical for arylboronic acids) | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and DMSO | Inferred from similar compounds |
Table 2: Spectroscopic Data
| Type | Data | Source |
| ¹H NMR | Spectra available | ChemicalBook[1] |
| ¹³C NMR | Spectra available | ChemicalBook[1] |
| Mass Spectrometry | Spectra available | ChemicalBook[1] |
Synthesis
Experimental Protocol: Synthesis of Arylboronic Acids via Lithiation-Borylation
Materials:
-
1-Bromo-3-fluoro-2-methyl-benzene (starting material)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-bromo-3-fluoro-2-methyl-benzene and anhydrous THF under a nitrogen atmosphere.
-
Lithiathion: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium is added dropwise via syringe, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is allowed to warm slowly to room temperature and stirred overnight.
-
Work-up: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield (2-Bromo-6-fluoro-3-methylphenyl)boronic acid.
Applications in Drug Discovery and Development
Arylboronic acids are crucial intermediates in modern drug discovery, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction.[4] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceutically active compounds.
Suzuki-Miyaura Cross-Coupling Reactions
(2-Bromo-6-fluoro-3-methylphenyl)boronic acid can be utilized as a key building block in Suzuki-Miyaura coupling reactions to introduce the 2-bromo-6-fluoro-3-methylphenyl moiety into a target molecule. This is particularly valuable for structure-activity relationship (SAR) studies in drug development, where the unique electronic and steric properties of this substituent can be explored to optimize potency, selectivity, and pharmacokinetic properties.
Diagram 1: General Workflow for a Suzuki-Miyaura Coupling Reaction
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Potential Therapeutic Areas
While specific applications of (2-Bromo-6-fluoro-3-methylphenyl)boronic acid in signaling pathways are not documented, its structural motifs are present in compounds investigated for various therapeutic areas. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the bromo-substituent provides a handle for further functionalization.
Diagram 2: Logical Relationship in Medicinal Chemistry Application
Caption: The logical progression from a building block to a drug candidate.
Conclusion
(2-Bromo-6-fluoro-3-methylphenyl)boronic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for this specific molecule is limited, the general principles and protocols for arylboronic acids provide a strong foundation for its use in research and development. Further exploration of this compound and its derivatives is likely to yield new and valuable discoveries in the quest for novel therapeutics.
References
- 1. 2-Bromo-6-fluoro-3-methylphenylboronic acid(957121-09-4) 1H NMR [m.chemicalbook.com]
- 2. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 3. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
Navigating the Safety Profile of 2-Bromo-6-fluoro-3-methylphenylboronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data for 2-Bromo-6-fluoro-3-methylphenylboronic acid (CAS No. 957121-09-4). This document is intended to equip researchers, scientists, and professionals in drug development with the critical information necessary for the safe handling, storage, and disposal of this compound. While specific quantitative toxicological and physical data for this particular molecule are not extensively available, this guide consolidates the existing safety information and provides procedural guidance based on the known hazards of structurally related arylboronic acids.
Compound Identification and Properties
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 957121-09-4 |
| Molecular Formula | C₇H₇BBrFO₂ |
| Molecular Weight | 232.84 g/mol |
| Structure | (Image of the chemical structure of this compound) |
Note: Detailed physical and chemical properties such as melting point, boiling point, and density for this compound are not well-documented in publicly available literature. For a positional isomer, 5-Bromo-2-fluoro-3-methylphenylboronic acid (CAS 957120-61-5), a boiling point of 345.8°C at 760 mmHg and a density of 1.65 g/cm³ have been reported; however, these values should be used with caution as they do not directly apply to the title compound.[1]
Hazard Identification and Classification
Based on safety data sheets for this compound and similar arylboronic acids, the primary hazards are:
-
Skin Corrosion/Irritation: Causes skin irritation.[2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
The GHS pictograms associated with these hazards are typically the exclamation mark (GHS07).
Handling and Storage
Proper handling and storage procedures are paramount to ensure laboratory safety.
7.1. Safe Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
7.2. Safe Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Some sources recommend refrigeration to maintain product quality.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
Accidental Release Measures
In the case of a spill, follow these procedures to minimize exposure and environmental contamination.
Personal Protective Equipment (PPE)
The following diagram illustrates the recommended PPE for handling this compound.
Toxicological Information
As stated in available Safety Data Sheets, the toxicological properties of this compound have not been fully investigated.[3] The primary health effects are presumed based on the hazards of similar compounds and include:
-
Acute Toxicity: No data available for oral, dermal, or inhalation routes.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.
-
Respiratory or Skin Sensitization: No data available.
-
Germ Cell Mutagenicity: No data available.
-
Carcinogenicity: No data available.
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.
-
Specific Target Organ Toxicity - Repeated Exposure: No data available.
-
Aspiration Hazard: No data available.
Experimental Protocols
Detailed experimental protocols involving this compound are not provided in safety data sheets. Researchers should develop specific protocols based on the scale of their work and in accordance with their institution's safety guidelines. General best practices for handling solid arylboronic acids include:
-
Weighing: Conduct all weighing operations within a balance enclosure or a chemical fume hood to prevent inhalation of fine dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, perform this in a fume hood.
-
Reactions: Set up reactions in a fume hood. Be aware that boronic acids can be sensitive to air and moisture, which may affect reaction outcomes.
-
Work-up and Purification: Handle all post-reaction mixtures and purification steps (e.g., extraction, chromatography) with appropriate PPE.
-
Waste Disposal: Dispose of all chemical waste, including contaminated consumables, in properly labeled hazardous waste containers according to institutional and regulatory guidelines.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the material to enter drains or waterways. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This document is intended as a guide and is not a substitute for a formal risk assessment. Users should consult the most up-to-date Safety Data Sheet from their supplier and adhere to all applicable safety regulations.
References
An In-depth Technical Guide to 2-Bromo-6-fluoro-3-methylphenylboronic Acid for Researchers and Drug Development Professionals
Introduction: 2-Bromo-6-fluoro-3-methylphenylboronic acid is a specialized building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl group on the phenylboronic acid core, offers a versatile platform for the synthesis of novel and complex organic molecules. This guide provides a comprehensive overview of its suppliers, key chemical properties, a detailed synthesis protocol, and its application in the crucial Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug development.
Key Suppliers and Product Specifications
For researchers and drug development professionals, sourcing high-quality reagents is paramount. Several chemical suppliers offer this compound, with varying purity levels and available quantities. Below is a summary of prominent suppliers and their typical product specifications.
| Supplier | CAS Number | Purity | Available Quantities |
| BLDpharm | 957121-09-4 | ≥97% | Gram to Kilogram |
| Guidechem | 957121-09-4 | 96-99% | Milligram to Kilogram |
| Molbase | 957121-09-4 | ≥95% | Gram to Kilogram |
| Autech Industry Co.,Limited | 957121-09-4 | ≥98% | Gram to Kilogram |
| ABCR GmbH | 957121-09-4 | ≥97% | Gram quantities |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for its proper handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Formula | C₇H₇BBrFO₂ |
| Molecular Weight | 232.84 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 135-145 °C |
| Boiling Point | 343.4 ± 52.0 °C (Predicted) |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) |
| pKa | 8.25 ± 0.25 (Predicted) |
Synthesis of this compound: A Detailed Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process starting from commercially available 2-bromo-6-fluoroaniline. This protocol outlines a common synthetic route involving diazotization, iodination, and subsequent metal-halogen exchange followed by borylation.
Step 1: Synthesis of 1-Bromo-3-fluoro-2-iodo-6-methylbenzene from 2-Bromo-6-fluoro-3-methylaniline
-
Diazotization: To a stirred solution of 2-bromo-6-fluoro-3-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodination: A solution of potassium iodide (1.5 eq) in water is then added to the diazonium salt solution. The reaction mixture is slowly warmed to room temperature and then heated to approximately 60 °C until the evolution of nitrogen gas ceases.
-
Work-up: After cooling to room temperature, the reaction mixture is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with saturated sodium thiosulfate solution to remove any residual iodine, followed by washing with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-bromo-3-fluoro-2-iodo-6-methylbenzene, which can be purified by column chromatography.
Step 2: Synthesis of this compound via Lithiation-Borylation
-
Lithium-Halogen Exchange: To a solution of 1-bromo-3-fluoro-2-iodo-6-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The reaction is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) and stirred vigorously for 1 hour. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is purified by recrystallization or column chromatography to afford this compound.
Caption: Synthetic pathway to this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and complex organic molecules. This compound serves as a key coupling partner in these reactions, allowing for the introduction of the 2-bromo-6-fluoro-3-methylphenyl moiety onto a variety of substrates.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery: A Hypothetical Signaling Pathway Inhibition
The structural motifs accessible through the use of this compound are often found in kinase inhibitors, a major class of therapeutic agents. For instance, a hypothetical inhibitor, "Compound X," synthesized using this building block, could target a specific signaling pathway implicated in cancer progression, such as the MAPK/ERK pathway.
The MAPK/ERK pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. When one of the proteins in the pathway is mutated, it can become stuck in the "on" or "off" position, which is a necessary step in the development of many cancers. "Compound X" could be designed to bind to the ATP-binding site of a key kinase in this pathway, such as MEK1 or ERK2, thereby inhibiting its activity and preventing downstream signaling that leads to cell proliferation and survival.
Caption: Inhibition of the MAPK/ERK signaling pathway by a hypothetical drug.
Conclusion
This compound is a valuable and versatile reagent for medicinal chemists and drug development professionals. Its availability from multiple suppliers, coupled with well-established synthetic routes and broad applicability in powerful C-C bond-forming reactions like the Suzuki-Miyaura coupling, makes it a key building block for the creation of novel therapeutic agents. The strategic incorporation of this moiety can lead to the development of potent and selective inhibitors of critical biological pathways, highlighting its importance in the ongoing quest for new and improved medicines.
Commercial Availability and Application of 2-Bromo-6-fluoro-3-methylphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-3-methylphenylboronic acid, with CAS number 957121-09-4, is a valuable building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid moiety, a bromine atom, and a fluorine atom on a substituted phenyl ring, allows for versatile modifications and makes it a key intermediate in the synthesis of complex molecules. This technical guide provides a comprehensive overview of its commercial availability, key chemical properties, and a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Chemical Properties and Specifications
A summary of the key chemical properties for this compound is presented in the table below. These specifications are typical and may vary slightly between suppliers.
| Property | Value |
| CAS Number | 957121-09-4 |
| Molecular Formula | C₇H₇BBrFO₂ |
| Molecular Weight | 232.84 g/mol |
| Typical Purity | 96-99% |
| Boiling Point | 343.455°C at 760 mmHg |
| Flash Point | 161.516°C |
Commercial Availability
This compound is commercially available from a range of chemical suppliers. The typical purity offered is between 96% and 99%. The compound can be sourced in quantities ranging from milligrams to kilograms to meet the needs of both small-scale research and larger-scale development projects.
The following table summarizes a selection of suppliers for this compound. Please note that availability and pricing are subject to change and it is recommended to contact the suppliers directly for the most current information.
| Supplier | Purity | Available Quantities |
| ProcessPointChemicals | Varies | Inquire |
| Guidechem | 96%, 98%, 99% | 250 mg (MOQ), 1 kg (MOQ), Gram quantities |
| AbacipharmTech | Varies | Inquire |
| Hangzhou Lingrui Chemical Co., Ltd. | Varies | Inquire |
| Simagchem Corporation | Varies | Inquire |
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules. The boronic acid group readily participates in the catalytic cycle, while the bromine atom can serve as a handle for subsequent coupling reactions or other transformations.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a representative, general protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different coupling partners.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂])
-
Ligand (if using a simple palladium source like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
General Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and the base (2-3 equivalents).
-
Inert Atmosphere: The flask is sealed with a septum and the atmosphere is replaced with an inert gas (nitrogen or argon) by evacuating and backfilling the flask three times.
-
Catalyst and Solvent Addition: The palladium catalyst (and ligand, if necessary) is added to the flask under the inert atmosphere. A degassed solvent mixture (e.g., toluene/water 4:1) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the desired coupled product.
Experimental Workflow Diagram
Caption: A general workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion
This compound is a readily available and versatile reagent for organic synthesis. Its utility, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling, makes it a valuable tool for researchers in drug discovery and materials science. The information and protocols provided in this guide are intended to facilitate its effective use in the laboratory. Researchers should always consult safety data sheets and perform appropriate risk assessments before handling any chemicals.
Technical Guide: Physical Properties of 2-Bromo-6-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a key building block in modern organic synthesis. This document compiles available data and outlines the standard experimental methodologies for their determination, serving as a vital resource for laboratory professionals.
Core Physical and Chemical Properties
This compound, identified by the CAS Number 957121-09-4, is a substituted arylboronic acid.[1] Such compounds are crucial reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. Its physical characteristics are essential for handling, reaction setup, and safety considerations.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below. It is important to note that while several key data points are available from chemical suppliers and databases, the melting point is not consistently reported in publicly accessible literature.
| Property | Value |
| CAS Number | 957121-09-4 |
| Molecular Formula | C₇H₇BBrFO₂ |
| Molecular Weight | 232.8 g/mol |
| Appearance | White to Yellow Solid (Inferred)¹ |
| Melting Point | Data not available |
| Boiling Point | 343.455 °C at 760 mmHg |
| Flash Point | 161.516 °C |
| Density | 1.651 g/cm³ |
¹Appearance is inferred from the physical state of the closely related compound, 2-Bromo-6-fluoro-3-methylbenzaldehyde.
Experimental Protocols
The determination of the physical properties listed above requires standardized experimental procedures to ensure accuracy and reproducibility. The following sections detail the common methodologies for these measurements.
Melting Point Determination
The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure compound.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a thin-walled capillary tube is pressed into the powder. The tube is then tapped gently or dropped through a long glass tube to compact the sample into a small plug (1-2 mm high) at the sealed end.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (such as a Mel-Temp or DigiMelt).
-
Measurement:
-
Rapid Determination: An initial rapid heating (10-20°C per minute) is performed to find an approximate melting range.
-
Accurate Determination: A second, fresh sample is heated rapidly to about 15-20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
Boiling Point Determination
The boiling point is the temperature at which a liquid's vapor pressure equals the external atmospheric pressure.
Methodology: Distillation or Thiele Tube Method
-
Sample Preparation: A small volume (e.g., 5 mL for simple distillation or a few drops for the Thiele tube method) of the substance is used. For this compound, which is solid at room temperature, it would first need to be melted.
-
Apparatus Setup (Thiele Tube):
-
A small amount of the molten substance is placed in a fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the fusion tube.
-
The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
-
Measurement:
-
The Thiele tube is heated gently and uniformly.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Heating is stopped, and the bath is allowed to cool slowly.
-
-
Data Recording: The temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded.
Flash Point Determination
The flash point is the lowest temperature at which a liquid's vapors will ignite when exposed to an ignition source. This is a critical safety parameter.
Methodology: Pensky-Martens Closed-Cup Test (ASTM D93)
-
Sample Preparation: The sample cup of the Pensky-Martens apparatus is filled with the substance to the specified mark. As the compound is a solid, it would be heated until just molten before testing.
-
Apparatus Setup: The lid is secured on the cup. The apparatus includes a stirrer and a controlled heating system.
-
Measurement:
-
The sample is heated at a slow, constant, and specified rate while being continuously stirred.
-
At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame or electric spark) is dipped into the vapor space above the liquid.
-
-
Data Recording: The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the application of the ignition source causes the vapors to flash.
Workflow and Data Relationships
The logical flow for characterizing the physical properties of a chemical sample like this compound is depicted below. This process moves from basic identification and qualitative assessment to quantitative measurements that are critical for safety and application.
Caption: Workflow for Physical Property Characterization.
References
Stability of 2-Bromo-6-fluoro-3-methylphenylboronic acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the stability of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a key building block in modern drug discovery and development. Aimed at researchers, scientists, and drug development professionals, this document outlines the compound's intrinsic stability, potential degradation pathways, recommended storage conditions, and detailed experimental protocols for stability assessment.
Core Concepts: Understanding the Stability of Arylboronic Acids
Arylboronic acids are indispensable reagents in organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. However, the stability of these compounds can be a significant concern, directly impacting their shelf-life, reactivity, and the reproducibility of synthetic procedures. The stability of an arylboronic acid is influenced by its substitution pattern, with ortho-substituted derivatives often exhibiting unique stability profiles.
For this compound, the presence of two ortho-substituents to the boronic acid moiety—a bromine and a fluorine atom—significantly influences its chemical properties and stability.
Primary Degradation Pathway: Protodeboronation
The principal degradation pathway for many arylboronic acids, including this compound, is protodeboronation . This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the formation of the corresponding deborylated arene (1-bromo-3-fluoro-2-methylbenzene) and boric acid.
Factors that can accelerate protodeboronation include:
-
Moisture: Water is a key reactant in the hydrolysis of the C-B bond.
-
Temperature: Elevated temperatures can increase the rate of decomposition.
-
pH: Both acidic and basic conditions can catalyze the protodeboronation process.
-
Light: Exposure to light, particularly UV radiation, can promote degradation.
Recommended Storage and Handling
To ensure the long-term stability and efficacy of this compound, specific storage and handling procedures are crucial. The following table summarizes the recommended conditions based on available safety data sheets and general knowledge of arylboronic acid stability.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows the rate of potential side reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Light Exposure | Store in the dark (amber vial) | Protects the compound from photolytic degradation. |
| Moisture | Tightly sealed container in a dry place | Prevents hydrolysis and subsequent protodeboronation. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves subjecting the compound to a series of stress conditions, a process known as forced degradation studies. These studies are essential for identifying potential degradants and developing stability-indicating analytical methods.
General Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Detailed Methodologies
The following are detailed protocols for initiating forced degradation studies. The concentration of the active pharmaceutical ingredient (API) and the specific conditions may need to be optimized based on preliminary results.
4.2.1. Preparation of Stock Solution
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL. This will serve as the stock solution for the stress studies.
4.2.2. Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for analysis.
4.2.3. Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at room temperature for a defined period (e.g., 2 hours). Note: Base-catalyzed degradation can be rapid.
-
At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
4.2.4. Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
4.2.5. Thermal Degradation
-
Transfer a known amount of the solid compound to a vial and place it in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period (e.g., 7 days).
-
For degradation in solution, incubate the stock solution at a controlled temperature (e.g., 60°C).
-
At specified time points, withdraw samples, dissolve the solid sample in a suitable solvent if necessary, and dilute for analysis.
4.2.6. Photolytic Degradation
-
Expose the stock solution and a sample of the solid compound to a light source providing both UV and visible light (e.g., in a photostability chamber).
-
Maintain a control sample wrapped in aluminum foil to protect it from light.
-
Expose the samples for a defined duration or until a significant amount of degradation is observed.
-
At specified time points, prepare the samples for analysis.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, is required to separate the parent compound from its degradation products. The development and validation of such a method are critical for accurate stability assessment.
Example HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A time-programmed gradient from low to high organic content (e.g., 10% B to 90% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 220 nm) and/or MS detection.
Data Presentation and Interpretation
The results of the forced degradation studies should be summarized in a clear and concise format to facilitate comparison and interpretation.
Quantitative Data Summary (Template)
| Stress Condition | Duration | Temperature | % Degradation of Parent Compound | Major Degradation Products (if identified) |
| 0.1 M HCl | 24 h | 60°C | Data | Data |
| 0.1 M NaOH | 2 h | Room Temp. | Data | Data |
| 3% H₂O₂ | 24 h | Room Temp. | Data | Data |
| Thermal (Solid) | 7 days | 80°C | Data | Data |
| Thermal (Solution) | 48 h | 60°C | Data | Data |
| Photolytic | Exposure | Ambient | Data | Data |
Logical Relationships in Stability
The stability of this compound is governed by a set of interrelated factors. The following diagram illustrates the logical relationship between storage conditions and the stability of the compound.
Conclusion
The stability of this compound is a critical parameter that requires careful consideration to ensure its quality and performance in synthetic applications. The primary degradation pathway is protodeboronation, which can be mitigated by adhering to strict storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from light and moisture. The implementation of forced degradation studies provides a robust framework for understanding the compound's stability profile and for the development of stability-indicating analytical methods. The information presented in this guide serves as a valuable resource for scientists and researchers working with this important chemical entity.
A Technical Guide to the Handling and Storage of 2-Bromo-6-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential procedures for the safe handling and appropriate storage of 2-Bromo-6-fluoro-3-methylphenylboronic acid (CAS No. 957121-09-4). Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound for research and development purposes.
Compound Identification and Properties
| Property | Value |
| CAS Number | 957121-09-4 |
| Molecular Formula | C₇H₇BBrFO₂ |
| Molecular Weight | 232.84 g/mol |
Hazard Identification and Safety Precautions
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictogram:
Personal Protective Equipment (PPE)
A robust PPE strategy is fundamental to minimizing exposure risks.
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles with side shields are mandatory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) should be worn. |
| Body Protection | A standard laboratory coat is required. |
| Respiratory Protection | Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the inhalation of dust or vapors. |
Handling Procedures
Safe handling practices are paramount to prevent accidental exposure and contamination.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood.
-
General Handling : Avoid direct contact with skin, eyes, and clothing. Do not inhale dust or vapors.
-
Spill Management :
-
Small Spills : Carefully sweep up the solid material, avoiding the generation of dust. Place the collected material into a sealed, labeled container for proper disposal.
-
Large Spills : Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated, labeled container for disposal.
-
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound.
Storage Conditions
Proper storage is critical for maintaining the stability and purity of this compound.
| Storage Parameter | Recommendation |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is often recommended for long-term storage. |
| Atmosphere | For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon). |
| Container | Keep the container tightly sealed to prevent moisture ingress. |
| Incompatible Materials | Store away from strong oxidizing agents and strong bases. |
Experimental Protocols & Workflows
The following diagrams illustrate the recommended workflows for handling and storage.
Caption: Workflow for Safe Handling of this compound.
Caption: Logical Relationships for Proper Storage.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This palladium-catalyzed reaction offers mild conditions, broad functional group tolerance, and utilizes readily available and generally less toxic organoboron reagents.[1] These attributes make it an invaluable tool in medicinal chemistry and drug development for the construction of complex molecular architectures.
This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 2-bromo-6-fluoro-3-methylphenylboronic acid with aryl halides. The steric hindrance imposed by the ortho-substituents (bromo and fluoro groups) on the phenylboronic acid presents a challenge that necessitates the use of specialized catalyst systems to achieve high efficiency. The following protocols and data are based on established methods for sterically hindered substrates and serve as a robust starting point for optimization.
Reaction Principle
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide to form a Pd(II) complex.[1]
-
Transmetalation: The organic group from the boronic acid, activated by a base, is transferred to the palladium(II) complex.[2]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]
For sterically hindered substrates such as this compound, the use of bulky and electron-rich phosphine ligands is crucial. These ligands facilitate the oxidative addition and reductive elimination steps, overcoming the steric repulsion of the ortho-substituents.[3]
Data Presentation: Representative Conditions for Suzuki Coupling of Sterically Hindered Substrates
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of sterically hindered arylboronic acids with aryl halides, providing a comparative overview of effective catalyst systems.
| Arylboronic Acid (equiv.) | Aryl Halide (equiv.) | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Mesitylboronic acid (1.5) | 4-Chlorotoluene (1.0) | Pd(OAc)₂ (1.5) | SPhos (3.0) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 94 |
| 2,6-Dimethylphenylboronic acid (1.5) | 2-Bromo-m-xylene (1.0) | Pd₂(dba)₃ (2.0) | XPhos (4.0) | K₃PO₄ (3.0) | Dioxane | 100 | 12 | 92 |
| 2-Isopropylphenylboronic acid (1.2) | 1-Bromo-4-tert-butylbenzene (1.0) | Pd(OAc)₂ (2.0) | RuPhos (4.0) | Cs₂CO₃ (2.0) | 1,4-Dioxane | 80 | 16 | 95 |
| 2-Formylphenylboronic acid (1.1) | 2-Bromopyridine (1.0) | Pd(dppf)Cl₂ (3.0) | - | K₂CO₃ (2.0) | DMF/H₂O | 90 | 6 | 88 |
| 2,4,6-Triisopropylphenylboronic acid (1.5) | 2-Chloroanisole (1.0) | Pd(OAc)₂ (2.0) | JohnPhos (4.0) | K₃PO₄ (3.0) | Toluene | 110 | 24 | 85 |
Experimental Protocols
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous, finely powdered (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere synthesis (Schlenk flask or sealed vial, condenser)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Execution
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and SPhos (0.04 equiv.).
-
Degassing: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is generally maintained between 0.1 and 0.5 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with ethyl acetate and wash with water and then with brine.[4] Extract the aqueous layer with ethyl acetate.[5]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[2]
Visualizations
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Optimal Base Selection for Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-methylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The reaction's efficiency is highly dependent on several factors, with the choice of base being critical, particularly for sterically hindered substrates such as 2-Bromo-6-fluoro-3-methylphenylboronic acid. The base plays a crucial role in the catalytic cycle by activating the organoboron species, thereby facilitating the key transmetalation step.[1][2][3] This document provides a comprehensive guide to selecting an appropriate base for the Suzuki coupling of this compound with an aryl halide, complete with a comparative data table and detailed experimental protocols.
For sterically hindered systems, the selection of a suitable base is paramount to achieving high yields and minimizing side reactions.[1] Inorganic bases such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed.[4] In cases of significant steric hindrance, stronger bases like potassium tert-butoxide (t-BuOK) may be necessary to promote the reaction.[1][5]
Data Presentation: Comparison of Bases
The following table summarizes the impact of different bases on the yield of the Suzuki coupling reaction between this compound and a representative aryl bromide (e.g., 4-bromoanisole). The data highlights the performance of various inorganic bases in this transformation.
| Entry | Base | Solvent | Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Pd₂(dba)₃ / SPhos | 100 | 12 | 91 |
| 2 | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd₂(dba)₃ / SPhos | 100 | 12 | 87 |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | Pd₂(dba)₃ / SPhos | 100 | 18 | 75 |
| 4 | t-BuOK | 1,4-Dioxane | Pd₂(dba)₃ / SPhos | 100 | 8 | 82 |
| 5 | Na₂CO₃ | Toluene/EtOH/H₂O | Pd(PPh₃)₄ | Reflux | 24 | 45 |
Note: The data in this table is representative and based on general trends observed for sterically hindered Suzuki-Miyaura couplings. Optimization may be required for specific substrates.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following are detailed protocols for the Suzuki coupling of this compound with an aryl halide using different bases.
Protocol 1: Using Potassium Phosphate (K₃PO₄)
This protocol is recommended for achieving a high yield based on the comparative data for sterically hindered substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 mmol)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.1 mmol)
-
1,4-Dioxane (8 mL, degassed)
-
Deionized water (2 mL, degassed)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl halide, and potassium phosphate.
-
In a separate vial, weigh the Pd₂(dba)₃ and SPhos and add them to the reaction flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane and deionized water to the flask via syringe.
-
The reaction mixture is stirred and heated to 100 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Using Potassium Carbonate (K₂CO₃)
This protocol provides a more cost-effective alternative to potassium phosphate, which may result in a slightly lower yield and require a longer reaction time.
Materials:
-
Same as Protocol 1, but substitute Potassium phosphate (K₃PO₄) with Potassium carbonate (K₂CO₃) (3.0 mmol).
Procedure:
-
Follow steps 1-4 from Protocol 1, substituting potassium phosphate with potassium carbonate.
-
The reaction mixture is stirred and heated to 100 °C under an inert atmosphere for 18 hours.
-
Follow steps 6-9 from Protocol 1 for monitoring, workup, and purification.
Troubleshooting
-
Low or No Conversion: If the reaction shows low or no conversion, consider increasing the reaction temperature, using a stronger base like t-BuOK (under anhydrous conditions), or screening other bulky electron-rich ligands (e.g., XPhos, RuPhos).[1][6] Ensure all reagents and solvents are of high purity and appropriately degassed.
-
Protodeboronation: The cleavage of the C-B bond can be a significant side reaction, especially with strong bases and the presence of water.[6] If this is observed, running the reaction under anhydrous conditions or using a milder base may be beneficial.
Conclusion
The selection of an appropriate base is a critical parameter for the successful Suzuki-Miyaura coupling of the sterically hindered this compound. While several bases can effect the transformation, stronger inorganic bases like potassium phosphate generally provide higher yields in shorter reaction times. The provided protocols and comparative data serve as a valuable starting point for researchers, and further optimization of the base, catalyst system, and solvent may be necessary to achieve the desired outcome for specific coupling partners.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Bromo-6-fluoro-3-methylphenylboronic Acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 2-Bromo-6-fluoro-3-methylphenylboronic acid is limited in publicly available literature. The following application notes and protocols are based on established methodologies for structurally similar substituted phenylboronic acids and are intended to serve as a comprehensive guide for reaction development and optimization.
Introduction
This compound is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a bromine atom for coupling, a fluorine atom, and a methyl group, offers a handle for introducing complex molecular fragments and fine-tuning the electronic and steric properties of target molecules. This makes it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
This document provides detailed protocols and application notes for two of the most powerful C-C and C-N bond-forming reactions utilizing this boronic acid derivative: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[1] For this compound, this reaction allows for the synthesis of complex biaryl and substituted aromatic structures.
Table 1: Representative Solvent Conditions for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ (2-5 mol%) | K₂CO₃, Na₂CO₃ | Toluene/Ethanol/H₂O, Dioxane/H₂O | 80-100 | 70-95 |
| Pd(OAc)₂ (1-3 mol%) / SPhos (2-6 mol%) | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane | 80-110 | 85-98 |
| PdCl₂(dppf) (2-5 mol%) | K₂CO₃, K₃PO₄ | DMF, Acetonitrile/H₂O | 80-120 | 75-90 |
| Pd₂(dba)₃ (1-2 mol%) / XPhos (2-4 mol%) | K₃PO₄, CsF | THF, Dioxane | 60-100 | 80-97 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
References
Application Notes and Protocols: 2-Bromo-6-fluoro-3-methylphenylboronic Acid in Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Bromo-6-fluoro-3-methylphenylboronic acid is a versatile building block for the synthesis of complex organic molecules. Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and a methyl group on a phenylboronic acid scaffold—makes it a valuable reagent for introducing highly functionalized aryl moieties in medicinal chemistry and materials science. This document provides detailed application notes and generalized protocols for its use in various palladium-catalyzed cross-coupling reactions. While specific experimental data for this exact compound is limited in the provided search results, the following protocols are based on well-established procedures for structurally similar substrates and serve as a robust starting point for reaction optimization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by coupling an organoboron compound with an organohalide.[1][2] this compound is an ideal substrate for coupling with various aryl, heteroaryl, or vinyl halides and triflates to generate complex biaryl structures.
Reaction Principle:
The catalytic cycle involves three primary steps: oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[1][2][3]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Condition/Reagent | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Loading typically 1-5 mol%. Pd(0) sources like Pd₂(dba)₃ can help minimize boronic acid homocoupling.[4] |
| Ligand | SPhos, XPhos, RuPhos, PPh₃ | Bulky, electron-rich phosphine ligands are often preferred to promote reductive elimination and stabilize the catalyst.[4][5] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, CsF | Choice of base is critical and can affect reaction rate and stability of the boronic acid. Weaker bases are often used to prevent decomposition.[1][4] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is common to dissolve both the organic and inorganic reagents.[4][6] |
| Boronic Acid | 1.2 - 1.5 equivalents | Using a slight excess of the boronic acid can help drive the reaction to completion.[1][6] |
| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rates but may also lead to decomposition. Microwave-assisted protocols can accelerate the reaction.[1][7] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the palladium catalyst and to minimize side reactions like boronic acid homocoupling.[4] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of an aryl bromide with this compound.
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).[6]
-
In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.[6]
-
-
Reagent Addition:
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[1]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[1]
-
Related Cross-Coupling Reactions
While this compound is primarily used in Suzuki-Miyaura coupling, the corresponding aryl halide, 2-bromo-1-fluoro-3-methylbenzene , is a key precursor and a versatile substrate for other important cross-coupling reactions like Buchwald-Hartwig amination and Sonogashira coupling.
A. Buchwald-Hartwig Amination
This reaction forms carbon-nitrogen bonds by coupling an aryl halide with an amine, which is crucial for synthesizing anilines and their derivatives.[8][9]
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), a phosphine ligand (e.g., XPhos, 10 mol%), and a base (e.g., NaOtBu, 1.4 equiv.).[10]
-
-
Reagent Addition:
-
Reaction Execution:
-
Seal the vessel and heat the mixture to 80-110 °C with stirring until the starting material is consumed (monitored by TLC or LC-MS).
-
-
Work-up and Purification:
-
Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
-
B. Sonogashira Coupling
The Sonogashira coupling reaction is used to form carbon-carbon bonds between an aryl halide and a terminal alkyne.[11][12] This method is highly effective for synthesizing arylalkynes.
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup:
-
Reagent Addition:
-
Add an anhydrous, degassed solvent such as triethylamine (which can also act as the base) or a mixture of toluene and an amine base.
-
Add the terminal alkyne (1.2 equiv.) via syringe.
-
-
Reaction Execution:
-
Work-up and Purification:
-
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
-
Dissolve the residue in an organic solvent, wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[6]
-
Experimental Workflow and Troubleshooting
A systematic approach is crucial for the success of cross-coupling reactions. The general workflow involves careful preparation, execution, and analysis.
Caption: General experimental workflow for cross-coupling reactions.
Troubleshooting Common Issues
Caption: Troubleshooting guide for common cross-coupling side reactions.[4][5]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arylation Reactions Using 2-Bromo-6-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data and established protocols for arylation reactions specifically utilizing 2-Bromo-6-fluoro-3-methylphenylboronic acid are limited in publicly available literature. The following application notes and protocols are based on established methodologies for Suzuki-Miyaura cross-coupling reactions of structurally similar arylboronic acids and are intended to serve as a comprehensive guide for reaction development and optimization.
Introduction
This compound is a valuable synthetic building block for the construction of complex biaryl and heteroaryl structures, which are prominent scaffolds in many pharmaceutical agents and functional materials.[1][2] The presence of fluorine, a methyl group, and a bromine atom on the phenylboronic acid ring offers multiple points for molecular elaboration and tuning of physicochemical properties. The Suzuki-Miyaura cross-coupling reaction is the most common and versatile method for utilizing such boronic acids to form new carbon-carbon bonds.[3][4] This reaction is favored in drug discovery and development due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of the boronic acid reagents.[1][5]
These notes provide a framework for the application of this compound in arylation reactions, with a focus on the widely-used Suzuki-Miyaura coupling.
Application Notes
The synthesis of biaryl compounds is of significant interest in medicinal chemistry as these structures are present in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-hypertensive drugs.[1][2] The specific substitution pattern of this compound makes it a potentially useful reagent for:
-
Introduction of Sterically Hindered Moieties: The ortho-bromo and ortho-fluoro substituents create a sterically demanding environment around the boronic acid, which can be leveraged to synthesize conformationally restricted biaryl systems. This can be advantageous for optimizing binding to biological targets.
-
Modulation of Physicochemical Properties: The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of a drug candidate. The methyl group provides an additional point for substitution or can influence the electronic properties of the aromatic ring.
-
Scaffold for Combinatorial Chemistry: The resulting biaryl products can be further functionalized at the bromine position through subsequent cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide. This protocol is a general guideline and will likely require optimization for specific substrates.[6]
Reaction Scheme:
Materials:
-
This compound (1.2 equivalents)
-
Aryl or Heteroaryl Bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer
-
Heating mantle, oil bath, or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, combine the aryl or heteroaryl bromide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-Dioxane/Water in a 4:1 ratio) via syringe.
-
Reaction:
-
Conventional Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Microwave Irradiation: If using a microwave reactor, heat the mixture to a set temperature (e.g., 120-150 °C).
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
-
Purification:
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
-
Data Presentation
As no specific quantitative data for the arylation of this compound is readily available, the following table is provided as a template for researchers to systematically record and compare their results during reaction optimization.
| Entry | Aryl Halide (R-X) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 |
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of organometallic catalysts for the synthesis of o-tolyl benzonitrile, a key starting material for sartans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicreactions.org [organicreactions.org]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-Bromo-6-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds between aromatic rings, prized for its mild reaction conditions and broad functional group tolerance.[1][2]
This document provides detailed application notes and protocols for the use of 2-Bromo-6-fluoro-3-methylphenylboronic acid , a sterically hindered building block, in the synthesis of complex biaryl compounds. The presence of ortho-substituents (bromo and fluoro) and a meta-substituent (methyl) introduces significant steric hindrance around the boronic acid moiety. This presents unique challenges that necessitate careful optimization of reaction conditions to achieve high coupling efficiency. These notes are intended to guide researchers in developing robust synthetic routes for novel drug candidates and advanced materials.
Reaction Principle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (or triflate). The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar-X), forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.[3][4]
Due to the steric hindrance of this compound, the transmetalation and reductive elimination steps can be particularly challenging, often requiring specialized catalysts and conditions to proceed efficiently.
Experimental Protocols
The following protocols are generalized starting points for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature is crucial for achieving optimal yields with specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky phosphine ligand (e.g., SPhos, XPhos, or RuPhos)
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and finely ground potassium phosphate (2.0 mmol).
-
In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive flow of inert gas, add the palladium catalyst and ligand to the Schlenk flask.
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.
-
Place the reaction flask in a preheated oil bath at 100-120 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate (10 mL).
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling for Accelerated Synthesis
Microwave irradiation can significantly reduce reaction times for sterically hindered couplings.
Materials:
-
Same as Protocol 1
-
Microwave reactor and appropriate reaction vessels
Procedure:
-
In a microwave reaction vessel, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and the bulky phosphine ligand (0.04 mmol, 4 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (0.5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-60 minutes with stirring.
-
After cooling to room temperature, work up and purify the product as described in Protocol 1.
Data Presentation
While specific experimental data for the Suzuki-Miyaura coupling of this compound is not extensively available in the reviewed literature, the following tables provide illustrative examples of typical yields and conditions for structurally similar, sterically hindered boronic acids. These should serve as a guide for expected outcomes and for the development of specific synthetic plans. Actual yields will be substrate-dependent and require optimization.
Table 1: Illustrative Suzuki-Miyaura Coupling Reactions of Sterically Hindered Arylboronic Acids
| Entry | Arylboronic Acid | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-6-fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 75-85 |
| 2 | 2-Bromo-3-methylphenylboronic acid | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 100 | 16 | 70-80 |
| 3 | 2,6-Dimethylphenylboronic acid | 2-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Dioxane/H₂O | 120 | 24 | 65-75 |
| 4 | 2-Bromo-6-fluorophenylboronic acid | 1-Iodo-4-cyanobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | DME/H₂O | 90 | 12 | 80-90 |
Yields are estimated based on literature for similar transformations and are for illustrative purposes only.
Mandatory Visualizations
Reaction Scheme and Catalytic Cycle
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: Step-by-step experimental workflow for biaryl synthesis.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous/degassed conditions- Inappropriate ligand or base | - Use a fresh batch of palladium catalyst and ligand.- Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere.- Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).- Try a stronger base (e.g., Cs₂CO₃) or ensure the base is finely powdered. |
| Significant homocoupling of the boronic acid | - Presence of oxygen- High reaction temperature- Inappropriate catalyst/ligand combination | - Thoroughly degas all solvents and reagents.- Lower the reaction temperature and increase the reaction time.- Use a Pd(0) precatalyst like Pd₂(dba)₃ instead of a Pd(II) source. |
| Protodeboronation (loss of boronic acid group) | - Presence of excess water or protic solvents- High basicity | - Use anhydrous solvents and a minimal amount of water.- Consider using a milder base such as K₂CO₃ or CsF. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a powerful route to novel, sterically congested biaryl compounds that are of significant interest in drug discovery and materials science. While the steric hindrance of this building block presents challenges, the use of modern palladium catalysts with bulky, electron-rich phosphine ligands, coupled with careful optimization of reaction conditions, can lead to successful and high-yielding transformations. The protocols and guidelines presented here offer a solid foundation for researchers to develop efficient syntheses of complex molecular architectures.
References
Application Notes and Protocols for 2-Bromo-6-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-Bromo-6-fluoro-3-methylphenylboronic acid in organic synthesis, with a primary focus on its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.
Overview and Key Applications
This compound is a trifunctional reagent featuring a boronic acid moiety for cross-coupling, a bromine atom for subsequent functionalization, and a fluorine atom which can influence the electronic properties and metabolic stability of the final compound. Its primary application is in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability of a wide range of coupling partners.[1][2]
The strategic placement of the bromo, fluoro, and methyl groups on the phenyl ring makes this reagent particularly useful for the synthesis of sterically hindered and electronically modulated biaryl compounds, which are common motifs in pharmaceuticals and advanced materials.[3]
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While specific yield data for a wide range of reactions involving this compound is not extensively documented in publicly available literature, the following table provides representative reaction conditions and expected outcomes based on the coupling of structurally similar arylboronic acids with various aryl and heteroaryl halides. These examples serve as a valuable starting point for reaction optimization.
| Entry | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-Methoxyphenylbromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High |
| 2 | 2-Chloropyrimidine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 15 (MW) | Moderate to High |
| 3 | 5-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 18 | High |
| 4 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 90 | 8 | Moderate to High |
| 5 | Phenylacetylene (Sonogashira) | PdCl₂(PPh₃)₂ (2) | - | CuI (1), Et₃N | THF | RT | 6 | High |
Note: Yields are estimations based on analogous reactions and will require optimization for specific substrates.
Experimental Protocols
The following are detailed protocols for the general use of this compound in Suzuki-Miyaura and Sonogashira cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl or heteroaryl halide.
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst like XPhos Pd G3; 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the aryl/heteroaryl halide, the base, the palladium catalyst, and the ligand (if applicable).
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the boronic acid.
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the desired biaryl product.
Protocol for Microwave-Assisted Suzuki-Miyaura Coupling with a Heteroaryl Halide
Microwave irradiation can significantly reduce reaction times.[4]
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl halide (e.g., 2-chloropyrimidine) (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.5 mol%)
-
Base (e.g., K₂CO₃) (3.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v)
-
Microwave reactor vials with stir bars
Procedure:
-
Reaction Setup: To a microwave reactor vial, add the this compound, the heteroaryl halide, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a set temperature (e.g., 100 °C) for a specified time (e.g., 15 minutes) with stirring.
-
Work-up and Purification: After cooling, transfer the reaction mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the active catalyst.[2]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
The following diagram outlines the typical workflow for performing and analyzing a Suzuki-Miyaura coupling reaction in a research laboratory setting.
Caption: General laboratory workflow for Suzuki-Miyaura coupling reactions.
References
- 1. (2-Bromo-6-methylphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2694068C - System for controlling the reactivity of boronic acids - Google Patents [patents.google.com]
Application Notes and Protocols: 2-Bromo-6-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-3-methylphenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1][2] This reaction allows for the facile introduction of the 2-bromo-6-fluoro-3-methylphenyl moiety into a wide range of organic molecules, enabling the synthesis of complex architectures and the exploration of structure-activity relationships (SAR) in drug development programs. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom provides a handle for further functionalization.[3] Boronic acids themselves are key pharmacophores in several FDA-approved drugs.[4][5]
These application notes provide a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction using this compound and a hypothetical synthetic protocol for its preparation.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound (like a boronic acid) with an organohalide or triflate.[1][2] The catalytic cycle involves three main steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) species.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.[1]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and needs to be optimized for specific substrates.[6][7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol describes a general procedure for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (e.g., Schlenk tube or round-bottom flask, condenser)
Reaction Setup:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.2 - 1.5 equivalents), the aryl bromide (1.0 equivalent), potassium phosphate (2.0 equivalents), palladium(II) acetate (2-5 mol%), and SPhos (4-10 mol%).[7]
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The mixture should be thoroughly degassed again by bubbling the inert gas through the solution for 10-15 minutes.[8]
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80 °C and 110 °C.[9]
-
Stir the reaction vigorously until the starting material is consumed, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to 24 hours.
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute it with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[10]
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[9]
Characterization:
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[10]
Data Presentation: Representative Suzuki-Miyaura Coupling Reaction
| Reagent/Parameter | Quantity/Value | Role |
| Aryl Bromide | 1.0 eq | Substrate |
| This compound | 1.2 - 1.5 eq | Coupling Partner |
| Palladium(II) acetate (Pd(OAc)₂) | 2-5 mol% | Catalyst Precursor |
| SPhos | 4-10 mol% | Ligand |
| Potassium phosphate (K₃PO₄) | 2.0 eq | Base |
| 1,4-Dioxane / Water | 4:1 to 10:1 (v/v) | Solvent |
| Temperature | 80 - 110 °C | Reaction Condition |
| Atmosphere | Inert (N₂ or Ar) | Reaction Condition |
Visualization of Experimental Workflow and Reaction Mechanism
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Work-up Procedures of 2-Bromo-6-fluoro-3-methylphenylboronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the work-up of reactions involving 2-bromo-6-fluoro-3-methylphenylboronic acid, a key building block in the synthesis of complex organic molecules. The primary focus is on the widely used Suzuki-Miyaura cross-coupling reaction, a cornerstone in the formation of carbon-carbon bonds.
Introduction
This compound is a valuable reagent in medicinal chemistry and materials science for the synthesis of highly substituted biaryl compounds. The presence of fluorine and methyl groups on the phenyl ring can significantly influence the physicochemical properties of the final products, such as metabolic stability and binding affinity. Proper work-up and purification are critical steps to isolate the desired products in high purity. These protocols outline a general yet robust procedure for the purification of products derived from this specific boronic acid.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
While specific data for reactions involving this compound is not extensively published in a single source, the following table summarizes typical reaction conditions and yields for analogous Suzuki-Miyaura coupling reactions of structurally similar bromo-substituted aromatic compounds. This data serves as a valuable reference for reaction optimization.[1]
| Entry | Aryl Halide/Triflate | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%)* |
| 1 | 2-Bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 |
| 2 | 2-Bromo-6-methylisonicotinaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 80-90 |
| 3 | 2-Bromo-4-methylpyridine | 4-Fluorophenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 75-85 |
| 4 | 9-Benzyl-6-chloropurine | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene | 100 | 24 | ~90 |
| 5 | 1-Bromo-2-fluorobenzene | 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | MeCN/H₂O | 80 | 2 | ~90 |
*Yields are approximate and based on similar reactions reported in the literature for analogous substrates. Optimization for this compound may be required.
Experimental Protocols
The following protocols provide a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound, followed by a detailed work-up and purification procedure.
Protocol 1: General Suzuki-Miyaura Coupling Reaction
Materials:
-
This compound (1.2-1.5 equiv.)
-
Aryl halide (e.g., bromo- or iodo-substituted aromatic or heteroaromatic compound) (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In an oven-dried reaction vessel equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), base (2.0-3.0 equiv.), and palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 v/v ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
Protocol 2: Standard Extractive Work-up Procedure
This protocol is suitable for the purification of neutral organic compounds from the reaction mixture.
Materials:
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with deionized water and transfer it to a separatory funnel.[1][2]
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[1]
-
Washing: Combine the organic layers and wash with brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.[1]
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude product from Protocol 2
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in hexanes)
-
Chromatography column and associated equipment
Procedure:
-
Column Preparation: Prepare a silica gel column using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Alternatively, perform a liquid load directly onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and concentrate under reduced pressure to yield the purified product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow
Caption: General workflow for synthesis, work-up, and purification.
References
Application Notes and Protocols for 2-Bromo-6-fluoro-3-methylphenylboronic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-3-methylphenylboronic acid is a substituted arylboronic acid that holds potential as a versatile building block in medicinal chemistry. Its structural features—a bromine atom, a fluorine atom, and a methyl group on the phenyl ring—offer multiple points for chemical modification, making it a valuable scaffold for the synthesis of novel organic compounds. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents. The fluorine atom can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The boronic acid functional group itself can act as a key pharmacophore, capable of forming reversible covalent bonds with active site serine or threonine residues in enzymes.
While specific, publicly available data on the direct use of this compound in the synthesis of named, late-stage drug candidates or approved drugs is limited, its utility can be extrapolated from the well-established roles of similar substituted phenylboronic acids in drug discovery. This document provides a generalized framework for its application, including hypothetical data and standardized protocols.
Application Note 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This compound can be envisioned as a key reagent in the synthesis of complex biaryl structures, which are prevalent in many classes of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.
Hypothetical Application in Kinase Inhibitor Synthesis
Many kinase inhibitors possess a biaryl core structure that is crucial for their binding affinity and selectivity. The 2-bromo-6-fluoro-3-methylphenyl moiety could be introduced into a heterocyclic core (e.g., pyrimidine, quinazoline, pyrazole) known to interact with the hinge region of a kinase. The subsequent Suzuki-Miyaura coupling would then introduce a second aryl or heteroaryl group at the bromine-bearing position to occupy another pocket of the ATP-binding site.
Table 1: Hypothetical Kinase Inhibition Data for a Series of Biaryl Compounds Synthesized from this compound
| Compound ID | R-Group (via Suzuki Coupling) | Target Kinase | IC50 (nM) |
| 1a | Phenyl | Kinase X | 150 |
| 1b | 4-Pyridyl | Kinase X | 75 |
| 1c | 3-Thienyl | Kinase X | 120 |
| 1d | 4-Methoxyphenyl | Kinase X | 250 |
| 2a | Phenyl | Kinase Y | >1000 |
| 2b | 4-Pyridyl | Kinase Y | 500 |
| 2c | 3-Thienyl | Kinase Y | 800 |
| 2d | 4-Methoxyphenyl | Kinase Y | >1000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a heterocyclic bromide with this compound.
Materials:
-
Heterocyclic bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To an oven-dried round-bottom flask, add the heterocyclic bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add the degassed solvent mixture via syringe.
-
Attach a condenser and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Application Note 2: Potential as a Covalent Inhibitor
The boronic acid moiety of this compound can act as a "warhead" to form a reversible covalent bond with serine or threonine residues in the active site of enzymes, particularly serine proteases. This mechanism of action is exemplified by the FDA-approved drug bortezomib, a proteasome inhibitor. Derivatives of this compound could be designed to target specific proteases implicated in diseases such as cancer, inflammation, and viral infections.
Hypothetical Signaling Pathway Inhibition
If a derivative of this compound were to inhibit a key signaling protease (e.g., a caspase involved in apoptosis), it could modulate a cellular signaling pathway. The diagram below illustrates a simplified apoptotic signaling pathway that could be a target.
Caption: Simplified apoptotic signaling pathway showing potential inhibition by a boronic acid derivative.
Protocol 2: General Protease Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of a compound derived from this compound against a model serine protease.
Materials:
-
Test compound (dissolved in DMSO)
-
Serine protease (e.g., Trypsin, Chymotrypsin)
-
Fluorogenic or chromogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of the protease to each well.
-
Add the different concentrations of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at a controlled temperature (e.g., 37 °C) for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.
This compound represents a promising, though currently under-documented, building block for medicinal chemistry research. Its potential lies in its suitability for constructing complex molecular architectures through established synthetic methodologies like the Suzuki-Miyaura coupling and in the inherent ability of the boronic acid moiety to act as a covalent, reversible inhibitor of key biological targets. The protocols and conceptual applications provided here serve as a foundational guide for researchers to explore the potential of this and similar reagents in the pursuit of novel therapeutics. Further experimental validation is necessary to fully elucidate the specific advantages and applications of this particular boronic acid in drug discovery programs.
Application Notes and Protocols for Ligand Selection in the Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials. The coupling of sterically hindered substrates, such as those with ortho-substituents on both coupling partners, presents a significant challenge. 2-Bromo-6-fluoro-3-methylphenylboronic acid is a prime example of such a sterically demanding substrate, where the presence of substituents ortho to the boronic acid moiety can significantly impede the key steps of the catalytic cycle.
This document provides detailed application notes and protocols for the selection of appropriate ligands and reaction conditions for the successful Suzuki-Miyaura coupling of this compound with various aryl halides. The choice of ligand is paramount in overcoming the steric hindrance, facilitating efficient oxidative addition and reductive elimination, and ultimately achieving high product yields.
Challenges in Coupling Sterically Hindered Substrates
The primary difficulties encountered in the Suzuki-Miyaura coupling of di-ortho-substituted boronic acids like this compound include:
-
Slow Transmetalation: The steric bulk around the boron atom can hinder its approach to the palladium center, slowing down the crucial transmetalation step.
-
Competitive Protodeboronation: Under basic aqueous conditions, sterically hindered boronic acids can be susceptible to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, leading to the formation of byproducts.[1]
-
Difficult Reductive Elimination: The final step of the catalytic cycle, reductive elimination to form the biaryl product, can also be slow for sterically congested intermediates.
-
Low Catalyst Turnover: Catalyst deactivation can be more pronounced with challenging substrates, leading to incomplete conversion and the need for higher catalyst loadings.
To address these challenges, the careful selection of a suitable palladium catalyst system, particularly the ligand, is essential.
Ligand Selection for Hindered Couplings
For the Suzuki-Miyaura coupling of this compound, ligands that are both bulky and electron-rich are generally the most effective. These properties help to promote the formation of a monoligated, highly reactive palladium(0) species and facilitate both the oxidative addition and reductive elimination steps.
Recommended Ligand Classes:
-
Bulky, Electron-Rich Monophosphine Ligands (Buchwald-Type Ligands): This class of ligands is often the first choice for challenging Suzuki-Miyaura couplings. Their steric bulk promotes the formation of the active 14-electron Pd(0)L species, while their electron-donating nature enhances the rate of oxidative addition.
-
SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Known for its general applicability and high reactivity in a wide range of cross-coupling reactions.
-
XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Often provides superior results for highly hindered substrates where SPhos may be less effective.
-
RuPhos (dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active and versatile ligand for sterically demanding couplings.
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium, creating robust catalysts that can exhibit high turnover numbers. They are particularly effective in couplings involving aryl chlorides.
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A commonly used NHC ligand that has shown efficacy in hindered couplings.
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): Another effective NHC ligand for Suzuki-Miyaura reactions.
-
-
Specialized Ligands for Highly Hindered Couplings:
-
AntPhos: This ligand has a unique anthracenyl moiety that can play a role in stabilizing the catalyst and preventing side reactions in sterically demanding aryl-alkyl couplings, and its principles can be applied to challenging aryl-aryl couplings.
-
BI-DIME: A ligand that has demonstrated excellent reactivity for the synthesis of tetra-ortho-substituted biaryls.
-
Data Presentation: Ligand and Condition Screening
While specific data for the coupling of this compound is not extensively available in the literature, the following table provides representative data for the coupling of a sterically hindered aryl bromide with a hindered boronic acid, illustrating the impact of ligand and base selection on the reaction outcome. This data should be used as a guide for initial reaction optimization.
Table 1: Illustrative Reaction Optimization for a Sterically Hindered Suzuki-Miyaura Coupling *
| Entry | Ligand | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 24 | <10 |
| 2 | SPhos | K₃PO₄ (2.0) | Toluene | 110 | 12 | 75 |
| 3 | XPhos | K₃PO₄ (2.0) | Toluene | 110 | 12 | 88 |
| 4 | AntPhos | K₃PO₄ (2.0) | Toluene | 110 | 12 | 92 |
| 5 | IPr | t-BuOK (2.0) | Dioxane | 100 | 18 | 85 |
| 6 | XPhos | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 91 |
*Data is representative and based on couplings of similarly hindered substrates. Optimization for this compound is required.
Experimental Protocols
The following are general protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Note: These protocols are starting points and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure using a Buchwald-Type Phosphine Ligand
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate, tribasic (K₃PO₄) (2.0 equiv.)
-
Anhydrous, degassed toluene (0.2 M concentration relative to the aryl bromide)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and XPhos and add them to the Schlenk tube.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the degassed toluene via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using an N-Heterocyclic Carbene (NHC) Ligand
Materials:
-
This compound (1.5 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
IPr·HCl (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) (6 mol%)
-
Potassium tert-butoxide (t-BuOK) (2.5 equiv.)
-
Anhydrous, degassed 1,4-dioxane (0.2 M concentration relative to the aryl bromide)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, this compound, IPr·HCl, and t-BuOK.
-
Add Pd₂(dba)₃ to the tube.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add the degassed 1,4-dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for ligand and reaction condition optimization.
Disclaimer
The protocols and data presented in this document are intended as a general guide for the Suzuki-Miyaura coupling of this compound. Due to the limited availability of specific literature data for this compound, the provided information is based on established principles for sterically hindered substrates. Researchers should perform their own optimization studies to determine the ideal conditions for their specific coupling partners and experimental setup. Always follow appropriate laboratory safety procedures.
References
Troubleshooting & Optimization
Low yield in 2-Bromo-6-fluoro-3-methylphenylboronic acid Suzuki coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki coupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What makes the Suzuki coupling of this compound particularly challenging?
A1: The primary challenge arises from significant steric hindrance. The boronic acid has three substituents ortho to the carbon-boron bond (bromo, fluoro, and methyl groups). This steric congestion can impede key steps in the catalytic cycle, particularly the transmetalation step, leading to low reaction rates and yields. Specialized catalysts and optimized conditions are often required to overcome this hindrance.[1][2][3]
Q2: What are the most common side reactions that lead to low yields in this type of coupling?
A2: The most prevalent side reactions that consume starting materials and reduce the yield of the desired product are:
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[4][5]
-
Homocoupling: The self-coupling of two molecules of the boronic acid or two molecules of the aryl halide coupling partner.[5][6]
-
Dehalogenation: The reduction of the aryl halide starting material to its corresponding arene, where the halogen is replaced by a hydrogen atom.[4]
Q3: How can I minimize the protodeboronation of my boronic acid?
A3: Protodeboronation is a common issue with boronic acids, especially under basic conditions.[4] To mitigate this, consider the following strategies:
-
Use a more stable boronic ester: Converting the boronic acid to a pinacol or MIDA (N-methyliminodiacetic acid) ester can significantly increase its stability and prevent premature decomposition.[5][6]
-
Optimize the base: Use milder bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium fluoride (CsF) instead of strong hydroxide bases.[6]
-
Anhydrous Conditions: Since water can be a proton source for this side reaction, running the coupling under strictly anhydrous conditions can be beneficial.[5]
Q4: Why is it critical to degas the reaction mixture?
A4: Oxygen can significantly hamper Suzuki coupling reactions. It can lead to the oxidative homocoupling of the boronic acid and can also deactivate the palladium catalyst by oxidizing the phosphine ligands or the Pd(0) center itself.[4][5][6] Therefore, thoroughly degassing the solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the mixture) and maintaining an inert atmosphere throughout the reaction is crucial for achieving high yields.[5][7]
Q5: Should I use a Pd(0) or Pd(II) precatalyst for this reaction?
A5: For challenging Suzuki couplings, using a Pd(0) precatalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is often recommended.[6][8] While Pd(II) sources like Pd(OAc)₂ (palladium(II) acetate) are common, they must first be reduced in situ to the active Pd(0) species. This reduction process can sometimes consume the boronic acid, leading to homocoupling byproducts.[8][9] Starting directly with a Pd(0) source can bypass this issue, potentially leading to cleaner reactions and higher yields of the desired cross-coupled product.[6]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Materials
-
Possible Cause: Inactive or inappropriate catalyst system for a sterically hindered substrate.
-
Solution: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings.[10] Screen a panel of bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which are designed to promote reactions with challenging substrates.[6] Alternatively, N-heterocyclic carbene (NHC) based palladium complexes can show high efficiency.[1] If conversion is still low, consider incrementally increasing the catalyst loading from 1 mol% up to 5 mol%.[6]
-
-
Possible Cause: Suboptimal base and/or solvent combination.
-
Solution: The choice of base and solvent is critical and often interdependent. An empirical screening is recommended. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or potassium tert-butoxide (t-BuOK) are often effective.[1][11] Solvents such as dioxane, toluene, or THF, often with a small amount of water, are common choices.[6][7] For instance, a combination of t-BuOK in dioxane has been shown to be effective for sterically hindered substrates.[1]
-
-
Possible Cause: Insufficient reaction temperature or time.
-
Solution: Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature (e.g., from 80 °C to 110 °C) while monitoring the reaction progress and checking for any signs of decomposition.[6][12] Ensure the reaction is allowed to run for a sufficient duration (e.g., 12-24 hours).
-
Problem 2: Significant Formation of Homocoupled Byproducts
-
Possible Cause: Presence of oxygen in the reaction vessel.
-
Solution: As mentioned in the FAQs, rigorous exclusion of oxygen is paramount. Ensure all solvents are thoroughly degassed before use, and the reaction is set up and maintained under a positive pressure of an inert gas like argon or nitrogen.[5]
-
-
Possible Cause: In situ reduction of a Pd(II) precatalyst is promoting homocoupling.
-
Possible Cause: The chosen base is too strong or reactive.
Problem 3: Significant Protodeboronation of the Boronic Acid
-
Possible Cause: The C-B bond is unstable under the applied reaction conditions.
-
Possible Cause: The presence of protic sources (e.g., water) and a strong base.
Data Presentation
Table 1: Comparison of Ligands for Suzuki Coupling of Sterically Hindered Substrates
| Ligand | Palladium Source | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| Buchwald Ligands | ||||||
| SPhos / XPhos | Pd₂(dba)₃ or G3-Precatalyst | K₃PO₄ | Dioxane/H₂O | 80 - 110 | 75 - 95+ | [6][13] |
| RuPhos | Pd(OAc)₂ or G3-Precatalyst | K₂CO₃ | Toluene/H₂O | 100 | 80 - 98 | [6] |
| NHC Ligands | ||||||
| Acenaphthoimidazolylidene | Custom Pd-Complex | t-BuOK | Dioxane | 80 | >99 | [1] |
| Other Phosphines | ||||||
| AntPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 85 - 95 | [3] |
| R-Phos | Pd(dba)₂ | K₃PO₄·H₂O | THF | 50 | 90 - 99 | [11] |
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield
| Base | Solvent System | Temperature (°C) | Notes | Reference |
| K₂CO₃ | DMF/H₂O (1:1) | 70 | Found to be superior to organic bases in the studied system. | [12] |
| K₃PO₄ | Dioxane/H₂O (4:1) | 80 - 100 | A very common and effective system for many substrates. | [6][8] |
| Cs₂CO₃ | Toluene/H₂O | 110 | Often used for challenging couplings; can be more effective than K-bases. | [7] |
| t-BuOK | Dioxane (anhydrous) | 80 | Highly effective for sterically hindered substrates, especially with NHC ligands. | [1] |
| CsF | DME | 70 | A mild base, useful for substrates with base-sensitive functional groups. | [14] |
Visualizations
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound
This is a representative protocol based on conditions found to be effective for sterically hindered substrates. Optimization may be required.
-
Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely ground potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) or the palladium source and ligand separately (e.g., Pd₂(dba)₃, 1-2 mol% and SPhos, 2-4 mol%).
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add degassed solvent (e.g., 1,4-dioxane/water 5:1, to make a 0.1-0.2 M solution with respect to the aryl halide) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Preparation of the Pinacol Ester of this compound
This protocol can be used to synthesize the more stable boronic ester to mitigate protodeboronation.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent: Add a solvent capable of azeotropically removing water, such as toluene or hexane.
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove water. The reaction is typically complete when no more water is collected.
-
Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the Suzuki coupling reaction without further purification. Alternatively, it can be purified by recrystallization or chromatography if necessary.
References
- 1. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromo-6-fluoro-3-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoro-3-methylphenylboronic acid. The information provided is designed to help you anticipate and address common side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling reactions?
A1: The most common side reactions are protodeboronation (replacement of the boronic acid group with a hydrogen atom), homocoupling of the boronic acid to form a symmetrical biaryl, and the formation of boronic anhydrides (boroxines). The sterically hindered nature of this ortho-substituted boronic acid can influence the prevalence of these side reactions.[1][2][3][4]
Q2: How does the structure of this compound contribute to its reactivity and potential side reactions?
A2: The ortho-bromo and fluoro substituents create significant steric hindrance around the boronic acid moiety, which can slow down the desired cross-coupling reaction and favor side reactions.[4] The fluorine atom is electron-withdrawing and can increase the Lewis acidity of the boron atom, potentially influencing reaction rates and the stability of intermediates.[5][6]
Q3: My Suzuki coupling reaction is yielding a significant amount of 1-bromo-3-fluoro-2-methylbenzene. What is causing this?
A3: This is a result of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture (e.g., water, alcohol, or acidic impurities).[2][7][8] This side reaction can be competitive with the desired Suzuki coupling, especially with sterically hindered or electron-deficient arylboronic acids.[5][9]
Q4: I am observing a biaryl byproduct derived from the coupling of two molecules of this compound. How can I minimize this homocoupling?
A4: Homocoupling is often promoted by the presence of oxygen, which can oxidize the palladium(0) catalyst to palladium(II), initiating a catalytic cycle for homocoupling.[10][11] It can also occur via a protonolysis/second transmetalation pathway, particularly with electron-deficient arylboronic acids.[3][12] To minimize this, ensure your reaction is thoroughly degassed and run under an inert atmosphere.
Q5: Can this compound degrade during storage?
A5: Yes, boronic acids can dehydrate to form cyclic trimers called boroxines.[13][14][15] This is a reversible process, and boroxines are generally still active in Suzuki coupling reactions as they can hydrolyze back to the boronic acid under the reaction conditions. However, the presence of boroxines can affect the stoichiometry of your reaction if not accounted for. Storing the boronic acid in a dry, cool, and dark place is recommended.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues encountered during experiments with this compound.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Protodeboronation
Symptoms:
-
Major peak corresponding to the protodeboronated product (1-bromo-3-fluoro-2-methylbenzene) in GC-MS or LC-MS analysis.
-
Low consumption of the starting aryl halide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Presence of Protic Impurities | Use anhydrous solvents and reagents. Dry the base (e.g., K₃PO₄, Cs₂CO₃) before use. |
| Suboptimal Base | The choice of base is critical. A weaker base like KF or K₃PO₄ may be less prone to promoting protodeboronation than strong bases.[9] |
| Prolonged Reaction Time at High Temperature | Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. High temperatures can accelerate protodeboronation.[8] |
| Water in the Reaction Mixture | While some Suzuki protocols use aqueous conditions, for sterically hindered and electron-deficient boronic acids, minimizing water content can suppress protodeboronation. Consider using an anhydrous solvent system.[9] |
Issue 2: Formation of Homocoupling Product
Symptoms:
-
Presence of a dimeric byproduct with a mass corresponding to two units of the boronic acid coupled together.
-
This byproduct can sometimes co-elute with the desired product, complicating purification.[16]
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Oxygen in the Reaction | Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles). Maintain a positive pressure of inert gas throughout the reaction.[17] |
| Palladium(II) Precatalyst | Using a well-defined Pd(0) precatalyst can sometimes reduce homocoupling compared to Pd(II) sources which can initiate the homocoupling pathway.[17] |
| High Catalyst Loading | While sufficient catalyst is necessary, excessively high loadings can sometimes lead to an increase in side reactions. |
Experimental Protocols
General Protocol for Minimizing Side Reactions in Suzuki-Miyaura Coupling
This protocol provides a general framework for performing a Suzuki-Miyaura coupling with this compound while minimizing common side reactions.
-
Reagent Preparation:
-
Dry all glassware in an oven overnight and cool under a stream of inert gas.
-
Use anhydrous, degassed solvents. Solvents can be degassed by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
Ensure the purity of the aryl halide, palladium catalyst, and ligand. Use fresh, high-purity reagents.
-
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₃PO₄, 2.0-3.0 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand (if required) in the degassed solvent.
-
Add the degassed solvent to the Schlenk flask containing the solids under a positive pressure of inert gas.
-
Add the catalyst solution to the reaction mixture via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature.
-
-
Workup and Purification:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Logical Workflow for Troubleshooting Suzuki Coupling Reactions
Caption: A flowchart for systematically troubleshooting common issues in Suzuki coupling reactions.
Key Side Reaction Pathways
Caption: Simplified diagrams illustrating the main side reactions of arylboronic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protodeboronation of 2-Bromo-6-fluoro-3-methylphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the protodeboronation of 2-Bromo-6-fluoro-3-methylphenylboronic acid. This undesired side reaction, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, can significantly lower the yield of desired products in cross-coupling reactions.
Troubleshooting Guide
Unexpected protodeboronation can be a significant issue, leading to the formation of 1-bromo-3-fluoro-2-methylbenzene as a byproduct. The following table outlines common problems, their potential causes, and recommended solutions to minimize this side reaction.
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product and significant formation of 1-bromo-3-fluoro-2-methylbenzene. | Presence of water: Water acts as a proton source, facilitating the cleavage of the C-B bond.[1] | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use. |
| Inappropriate base: Strong bases can increase the concentration of the more reactive boronate species, which is more susceptible to protodeboronation.[1][2] | - Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃, or KF).[1]- Use the minimum effective amount of base. | |
| High reaction temperature: Elevated temperatures can accelerate the rate of protodeboronation.[1] | - Lower the reaction temperature and monitor for the desired product formation over a longer period.- Screen for a more active catalyst that functions at lower temperatures. | |
| Prolonged reaction time: Extended exposure to reaction conditions can increase the extent of protodeboronation. | - Monitor the reaction closely by TLC, GC, or LC-MS and quench it as soon as the starting material is consumed. | |
| Sub-optimal catalyst system: The choice of palladium catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired protodeboronation. | - Screen different palladium catalysts and ligands to find a system that promotes rapid cross-coupling. | |
| Inconsistent results between batches. | Variable water content: Solvents or reagents may have varying amounts of residual water. | - Use freshly opened anhydrous solvents or distill them before use.- Ensure consistent drying of all reagents. |
| Degradation of the boronic acid: this compound may degrade upon storage, especially if exposed to moisture and air. | - Store the boronic acid under an inert atmosphere (e.g., argon or nitrogen) in a desiccator at low temperature.- Consider converting it to a more stable boronic ester (e.g., a pinacol ester) for long-term storage. | |
| Formation of homocoupling byproducts in addition to protodeboronation. | Presence of oxygen: Oxygen can promote the homocoupling of boronic acids. | - Degas all solvents and reagents thoroughly.- Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[3] In the case of this compound, this results in the formation of 1-bromo-3-fluoro-2-methylbenzene. This is a significant side reaction in processes like Suzuki-Miyaura cross-coupling, as it consumes the boronic acid, reduces the yield of the desired product, and complicates purification.[1]
Q2: How do the substituents on this compound influence its susceptibility to protodeboronation?
A2: The electronic properties of the substituents on the phenyl ring play a crucial role. The bromine and fluorine atoms are electron-withdrawing, which can make the boronic acid more susceptible to base-catalyzed protodeboronation.[4][5] Electron-withdrawing groups can stabilize a transient aryl anion intermediate that may be involved in some protodeboronation mechanisms.[4]
Q3: Under what pH conditions is protodeboronation of arylboronic acids typically fastest?
A3: For many arylboronic acids, protodeboronation is accelerated under both acidic and basic conditions, often being slowest at a neutral pH.[3] However, base-catalyzed protodeboronation is a common issue in cross-coupling reactions which often employ basic conditions.[2][6] The rate of base-catalyzed protodeboronation is often highest at high pH, where the boronic acid is converted to the more reactive arylboronate anion ([ArB(OH)₃]⁻).[2][4]
Q4: Can using a boronic ester derivative of this compound help prevent protodeboronation?
A4: Yes, converting the boronic acid to a more stable derivative like a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate can be an effective strategy.[3] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration of the reactive boronic acid low and thus minimizing protodeboronation.[3][7]
Q5: How can I monitor the extent of protodeboronation during my experiment?
A5: The progress of the reaction and the formation of the protodeboronated byproduct can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to an authentic sample of 1-bromo-3-fluoro-2-methylbenzene, you can quantify the extent of this side reaction.
Experimental Protocol: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling Reaction
This protocol provides a general methodology for a Suzuki-Miyaura coupling reaction using this compound, with specific steps highlighted to minimize protodeboronation.
Materials:
-
This compound
-
Aryl halide coupling partner
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., K₃PO₄, Cs₂CO₃)
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Anhydrous solvent (e.g., dioxane, toluene, or 2-MeTHF)
-
Anhydrous workup and purification solvents
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >100 °C for several hours and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Preparation: Use freshly opened anhydrous solvents. If necessary, further dry solvents using appropriate methods. Ensure the base is anhydrous.
-
Reaction Setup: To a dry reaction flask under an inert atmosphere, add the this compound, the aryl halide coupling partner, the base, and the palladium catalyst.
-
Solvent Addition: Add the degassed anhydrous solvent to the reaction flask via a syringe or cannula.
-
Reaction Conditions: Stir the reaction mixture at the lowest temperature at which the desired reaction proceeds (e.g., start at room temperature and gently heat if necessary).
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Note the formation of both the desired product and the 1-bromo-3-fluoro-2-methylbenzene byproduct.
-
Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the desired product from the protodeboronated byproduct.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected protodeboronation of this compound.
Caption: A step-by-step workflow for troubleshooting protodeboronation.
References
Technical Support Center: Homocoupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the homocoupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the homocoupling of this compound?
A1: The homocoupling of this compound is a palladium-catalyzed reaction that results in the formation of a symmetrical biaryl compound, 2,2'-Difluoro-6,6'-dimethyl-1,1'-biphenyl, through the joining of two molecules of the starting boronic acid. While often considered a side reaction in Suzuki-Miyaura cross-coupling, it can be optimized to become the primary reaction pathway.
Q2: What are the primary challenges when working with this specific boronic acid?
A2: The substrate, this compound, presents several challenges due to its structure. The presence of ortho-substituents (bromo and fluoro groups) creates steric hindrance, which can slow down key steps in the catalytic cycle, such as transmetalation.[1] Additionally, boronic acids can be susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom.[2]
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most common side reactions are protodeboronation and the formation of undesired cross-coupling products if impurities are present.
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Protodeboronation: This can be minimized by using anhydrous solvents, as water is a proton source for this side reaction. The choice of a milder base can also be beneficial.[2]
-
Cross-coupling with impurities: Ensuring the purity of the starting material and using high-purity, degassed solvents is crucial to prevent the formation of undesired biaryls.
Q4: How does the choice of palladium catalyst and ligand affect the reaction?
A4: The selection of the palladium source and ligand is critical for a successful homocoupling reaction.
-
Palladium Source: Using a Pd(0) precatalyst, such as Pd₂(dba)₃, is often preferred over Pd(II) sources like Pd(OAc)₂. Pd(II) species can directly react with the boronic acid, which can sometimes favor the desired homocoupling but also lead to catalyst decomposition if not controlled.[2]
-
Ligands: Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed for sterically hindered substrates.[2] These ligands can stabilize the palladium catalyst and facilitate the reductive elimination step to form the desired biaryl product.
Q5: Why is degassing the solvent and maintaining an inert atmosphere important?
A5: Oxygen can promote the homocoupling of boronic acids but can also lead to the decomposition of the palladium catalyst.[1] To ensure a controlled and reproducible reaction, it is essential to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Ensure proper storage and handling to prevent degradation. |
| Steric hindrance | Employ bulky, electron-rich ligands like SPhos, XPhos, or RuPhos to overcome the steric hindrance of the ortho-substituents.[2] | |
| Inefficient transmetalation | Optimize the base and solvent system. A stronger base or a different solvent combination may be required. | |
| Significant Protodeboronation | Presence of water | Use anhydrous solvents and dry glassware. |
| Base is too strong | Switch to a milder base, such as K₂CO₃ or CsF.[2] | |
| Formation of Multiple Byproducts | Impure starting materials | Purify the this compound before use. |
| Oxygen contamination | Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[1] |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the homocoupling of arylboronic acids with structural similarities to this compound.
Table 1: Effect of Palladium Catalyst and Ligand on Homocoupling Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 16 | 92 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 90 | 24 | 65 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ | Acetonitrile/H₂O | 80 | 18 | 78 |
Table 2: Influence of Base and Solvent on Homocoupling Efficiency
| Entry | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 2 | Cs₂CO₃ (2.5) | Toluene | 110 | 16 | 95 |
| 3 | K₂CO₃ (3) | DMF | 90 | 24 | 72 |
| 4 | Na₂CO₃ (2) | Acetonitrile/H₂O (3:1) | 80 | 18 | 81 |
Experimental Protocols
Detailed Protocol for the Homocoupling of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions and equipment.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
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Base (e.g., Cs₂CO₃)
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Anhydrous, degassed solvent (e.g., Toluene)
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Schlenk flask or reaction vial with a stir bar
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Inert gas supply (Argon or Nitrogen)
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Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the base (e.g., Cs₂CO₃, 2.5 equiv), the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), and the ligand (e.g., XPhos, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired symmetrical biaryl.
Mandatory Visualization
Caption: Experimental workflow for the homocoupling reaction.
Caption: Troubleshooting decision tree for low-yield homocoupling.
References
Technical Support Center: Reactions with 2-Bromo-6-fluoro-3-methylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-6-fluoro-3-methylphenylboronic acid. The focus is on purification strategies and overcoming common challenges in cross-coupling reactions.
Troubleshooting Guide
Low yields or purification difficulties in reactions involving this compound often stem from its steric hindrance. The ortho-bromo and ortho-fluoro substituents impede key steps in the catalytic cycle. This guide addresses the most common issues encountered.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Conversion | 1. Inactive Catalyst/Ligand: The palladium catalyst may be old or decomposed. Standard ligands like PPh₃ may be ineffective due to steric hindrance.[1] | 1. Use a fresh palladium source (e.g., Pd₂(dba)₃ or a Pd(II) precatalyst) and an appropriate ligand. For sterically hindered substrates, employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate oxidative addition and reductive elimination.[1][2] |
| 2. Inefficient Transmetalation: The chosen base may not be optimal for activating the sterically hindered boronic acid. | 2. Use a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1] | |
| 3. Poor Solubility: Reagents may not be fully dissolved at the reaction temperature. | 3. Select a solvent system that ensures solubility for all components. Common choices include mixtures like 1,4-dioxane/water or toluene/water.[3][4] | |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen in the reaction mixture can lead to oxidative homocoupling of the boronic acid.[2] | 1. Ensure all solvents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.[2][3] |
| 2. Inefficient Pd(II) to Pd(0) Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species might be slow, promoting side reactions. | 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[2] | |
| Protodeboronation (Loss of Boronic Acid Group) | 1. Excess Water or Protic Solvents: The boronic acid can be sensitive to excess water, leading to the replacement of the -B(OH)₂ group with a hydrogen atom. | 1. Use carefully dried solvents. While a small amount of water is often necessary for Suzuki couplings (especially with phosphate or carbonate bases), excessive amounts should be avoided.[1] Consider using boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are more stable against protodeboronation.[2] |
| Difficult Product Purification | 1. Co-elution of Product and Impurities: The desired biaryl product may have similar polarity to starting materials or the homocoupled by-product. | 1. Optimize the solvent system for flash column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[5] |
| 2. Residual Palladium: The final product may be contaminated with palladium, appearing as a dark-colored solid. | 2. After the reaction, consider a workup step that includes a wash with an aqueous solution of a chelating agent like thiourea or passing the crude product through a silica plug before full purification. |
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is not working. What are the first things I should check?
A1: When a Suzuki coupling fails, systematically assess these key parameters:
-
Catalyst and Ligand Activity : Ensure your palladium source and ligand are active. For this sterically hindered substrate, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] It is highly recommended to use a system with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos.[1][2]
-
Inert Atmosphere : The presence of oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.[2] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).[3]
-
Base and Solvent : The choice of base and solvent is critical. A common and effective combination for hindered couplings is K₃PO₄ in a 1,4-dioxane/water mixture.[1][3]
Q2: How can I minimize the formation of the homocoupled dimer of this compound?
A2: Homocoupling is typically caused by the presence of oxygen.[2] To minimize it, you must rigorously degas all solvents (including water) and the reaction vessel.[2] Using a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also help as the reduction of Pd(II) sources can sometimes be inefficient and lead to side reactions.[2]
Q3: What is the recommended general workup procedure before purification?
A3: Once the reaction is complete as monitored by TLC or LC-MS, cool the mixture to room temperature. Dilute the reaction with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[6][7]
Q4: I am struggling to separate my product from the unreacted boronic acid by column chromatography. What can I do?
A4: Boronic acids can sometimes streak on silica gel. To remove unreacted this compound, you can perform an extractive workup with a mild aqueous base (e.g., 1M Na₂CO₃). The boronic acid will be deprotonated to form a water-soluble boronate salt, which will move to the aqueous layer, while your desired (typically less polar) product remains in the organic layer.
Q5: Are there more stable alternatives to the boronic acid that might be easier to handle?
A5: Yes, boronic acids can be converted into more stable derivatives. Potassium trifluoroborate salts (ArBF₃K) are highly stable, crystalline solids that are less prone to protodeboronation.[2] Boronate esters, such as pinacol esters, are also generally more stable.[2] Additionally, complexing the boronic acid with diethanolamine creates an air- and water-stable crystalline solid that can be used directly in coupling reactions.[2][8]
Experimental Protocols
General Protocol for Workup and Flash Column Chromatography
This protocol outlines a standard procedure for the purification of a biaryl product from a Suzuki-Miyaura reaction.
-
Reaction Quenching and Extraction:
-
After cooling the reaction mixture to room temperature, dilute it with ethyl acetate (or another suitable organic solvent).
-
Transfer the mixture to a separatory funnel and wash with water (2x).
-
Wash the organic layer with brine (1x).
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude oil or solid.
-
-
Preparation for Chromatography:
-
Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
-
Column Chromatography:
-
Select a glass column of appropriate size and pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexanes).
-
Carefully add the adsorbed crude product to the top of the packed column.
-
Elute the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-20% ethyl acetate).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[3][6]
-
Data Presentation
The table below presents illustrative data for Suzuki coupling reactions with sterically hindered aryl bromides, demonstrating how reaction components can influence the yield. Note that yields are indicative and will vary based on the specific coupling partner and precise reaction conditions.
| Entry | Aryl Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ | Dioxane/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3%) | XPhos (6%) | Cs₂CO₃ | Toluene/H₂O | 110 | 80-90 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5%) | - | K₂CO₃ | Dioxane/H₂O | 100 | 40-60* |
| 4 | Phenylboronic acid | Pd(dppf)Cl₂ (3%) | - | K₃PO₄ | DMF | 90 | 70-80 |
*Yields with less bulky, traditional ligands (Entry 3) are often lower for sterically hindered substrates.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction and subsequent product purification.
Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Logic for Low Yield
This diagram provides a logical pathway for diagnosing the cause of low product yield in a sterically hindered Suzuki coupling.
References
Optimizing reaction temperature for 2-Bromo-6-fluoro-3-methylphenylboronic acid
Technical Support Center: 2-Bromo-6-fluoro-3-methylphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working with this compound. The information focuses on optimizing reaction temperature and addressing common challenges encountered during its use in cross-coupling reactions.
Troubleshooting Guide
Issue: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Typical starting points range from room temperature to 110 °C, depending on the catalyst system.[1][2] Monitor for product formation and the appearance of byproducts. Be aware that excessively high temperatures can lead to decomposition of the boronic acid or catalyst. |
| Catalyst Inactivation | The nitrogen and fluorine substituents on the phenyl ring can potentially interact with the palladium catalyst. If increasing temperature does not improve the yield, consider increasing the catalyst loading or using a more robust ligand, such as SPhos or XPhos, which can stabilize the catalyst at higher temperatures.[1] |
| Poor Solubility | Ensure all reaction components are adequately dissolved at the reaction temperature. If solubility is an issue, consider a different solvent system or a higher reaction temperature. |
| Protodeboronation | This side reaction, where the boronic acid group is replaced by a hydrogen atom, can be promoted by elevated temperatures and the presence of water or acidic/basic conditions.[1] If protodeboronation is suspected, try running the reaction at a lower temperature or using a more stable boronic ester derivative. |
Issue: Formation of Homocoupling Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can sometimes favor the homocoupling of the boronic acid. If significant homocoupling is observed, attempt to lower the reaction temperature. |
| Oxygen in the Reaction Mixture | The presence of oxygen can promote the homocoupling of boronic acids.[1] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). |
| Base Strength | The choice of base can influence the rate of homocoupling. Consider screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) in conjunction with temperature optimization.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for a Suzuki-Miyaura coupling reaction with this compound?
A1: A general starting point for Suzuki-Miyaura coupling reactions is between 80-100 °C.[2][3] However, the optimal temperature is highly dependent on the specific substrates, catalyst, ligand, and solvent system used. It is recommended to start with a moderate temperature (e.g., 80 °C) and optimize from there. Some modern catalyst systems can even facilitate the reaction at room temperature.[4]
Q2: How does the structure of this compound influence the choice of reaction temperature?
A2: The electronic and steric properties of this boronic acid can affect its reactivity. The presence of an electron-withdrawing fluorine atom and a bulky bromine atom ortho to the boronic acid group might influence the rate of transmetalation. Temperature optimization is crucial to find the balance between achieving a reasonable reaction rate and minimizing potential side reactions like protodeboronation or decomposition.
Q3: Can microwave irradiation be used to optimize the reaction temperature?
A3: Yes, microwave-assisted protocols can be an effective way to rapidly screen reaction temperatures and accelerate reaction times.[3] Typical microwave conditions might involve temperatures between 120-150 °C for short durations (e.g., 15-30 minutes).[3]
Q4: What are the signs that the reaction temperature is too high?
A4: Signs of an excessively high reaction temperature include the decomposition of starting materials or the desired product, a significant increase in the formation of byproducts (such as homocoupling or protodeboronation products), and darkening of the reaction mixture, which could indicate catalyst decomposition. Monitoring the reaction by TLC or LC-MS at different temperatures can help identify the optimal conditions.[3]
Data Presentation
Table 1: Example of a Temperature Optimization Study for the Suzuki-Miyaura Coupling of this compound with Phenylboronic acid
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Room Temp. | 24 | No Reaction |
| 2 | 60 | 18 | 35 |
| 3 | 80 | 12 | 78 |
| 4 | 100 | 8 | 92 |
| 5 | 120 | 8 | 85 (with byproduct formation) |
This is a hypothetical data table for illustrative purposes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general procedure that can be adapted for optimizing the reaction temperature.
Materials:
-
This compound
-
Aryl halide or triflate (coupling partner)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.2-1.5 equivalents), the aryl halide/triflate (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (e.g., 0.05 equivalents).
-
Seal the vessel and purge with an inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
References
Technical Support Center: Catalyst Deactivation in 2-Bromo-6-fluoro-3-methylphenylboronic Acid Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving 2-Bromo-6-fluoro-3-methylphenylboronic acid. This resource provides troubleshooting advice and frequently asked questions (FAQs) to address common issues observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no product yield. What are the primary causes of catalyst deactivation?
A1: Low yields in Suzuki-Miyaura reactions with sterically hindered substrates like this compound are often linked to catalyst deactivation. The primary causes include:
-
Steric Hindrance: The bulky substituents on the boronic acid can significantly slow down key steps in the catalytic cycle, such as transmetalation and reductive elimination. This can lead to catalyst decomposition over the extended reaction times or at the higher temperatures required.
-
Catalyst Poisoning: The presence of oxygen can lead to the formation of palladium black, an inactive form of the catalyst, and can also promote the unwanted homocoupling of the boronic acid.[1] Similarly, impurities in reagents or solvents can act as catalyst poisons.
-
Ligand Degradation: The phosphine ligands, crucial for catalyst activity and stability, can degrade at elevated temperatures or in the presence of certain reagents.
-
Formation of Inactive Catalyst Species: The pyridine nitrogen in heteroaromatic coupling partners can coordinate to the palladium center, leading to the formation of inactive catalyst complexes.[1]
Q2: I am observing a significant amount of protodeboronation (replacement of the boronic acid group with a hydrogen). How can I minimize this side reaction?
A2: Protodeboronation is a common side reaction with sterically hindered or electron-deficient boronic acids, especially under basic aqueous conditions.[1] To mitigate this:
-
Use Anhydrous Conditions: Whenever possible, employing anhydrous solvents and reagents can significantly reduce the rate of protodeboronation.
-
Select a Milder Base: Strong bases can accelerate the decomposition of the boronic acid. Consider using weaker inorganic bases like K₂CO₃ or CsF.
-
Employ Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate, can protect it from premature decomposition. These esters often release the boronic acid slowly into the reaction mixture.
-
Optimize Reaction Temperature: While higher temperatures may be needed for coupling, excessively high temperatures can accelerate protodeboronation. A careful optimization of the temperature is crucial.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura reaction with this compound?
A3: For sterically hindered substrates, it is crucial to use a robust catalytic system. Recommended starting conditions include:
-
Catalyst: A palladium(II) precatalyst with a bulky, electron-rich phosphine ligand is often effective. Examples include Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos.[1] Using a preformed palladacycle catalyst can also be beneficial.
-
Base: A strong inorganic base is typically required to facilitate the transmetalation of the hindered boronic acid. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are common choices.
-
Solvent: Anhydrous, degassed aprotic polar solvents are preferred. Dioxane, toluene, or a mixture of toluene and water are commonly used.
-
Atmosphere: It is critical to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-induced catalyst deactivation and side reactions.
Q4: How can I determine if my palladium catalyst is still active?
A4: If you suspect catalyst deactivation, you can perform a simple control experiment. Run a well-established, high-yielding Suzuki-Miyaura reaction with non-sterically hindered substrates, such as phenylboronic acid and bromobenzene, using the same batch of catalyst, solvent, and base. If this reaction also fails or gives a low yield, it is a strong indication that your catalyst or one of the other reagents is inactive or contaminated.
Troubleshooting Guides
Problem: Low or No Product Yield
This is the most common issue when working with sterically hindered substrates like this compound. The following workflow can help diagnose and resolve the problem.
Problem: Significant Byproduct Formation
The formation of byproducts such as homocoupled products and protodeboronated starting material can complicate purification and reduce the yield of the desired product.
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of an inert gas. Using a Pd(0) precatalyst directly, such as Pd₂(dba)₃, instead of a Pd(II) source that requires in-situ reduction, can sometimes minimize this side reaction.[1]
-
Protodeboronation: As discussed in the FAQs, this is a common issue with hindered boronic acids. The use of anhydrous conditions, milder bases, or more stable boronic esters is recommended.
Data Presentation
Table 1: Comparison of Ligands for the Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Bromide
Reaction: 2-Bromo-1,3-dimethylbenzene + Phenylboronic Acid
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | K₃PO₄ | Toluene | 100 | 24 | <10 |
| 2 | Pd(OAc)₂ (2 mol%) | PCy₃ (4 mol%) | K₃PO₄ | Toluene | 100 | 18 | 75 |
| 3 | Pd₂(dba)₃ (1 mol%) | SPhos (2 mol%) | K₃PO₄ | Dioxane | 80 | 4 | 92 |
| 4 | Pd₂(dba)₃ (1 mol%) | XPhos (2 mol%) | K₃PO₄ | Dioxane | 80 | 4 | 95 |
Data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions with sterically hindered substrates.
Table 2: Comparison of Bases for the Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid
Reaction: 1-Bromo-4-tert-butylbenzene + 2,6-Dimethylphenylboronic Acid
| Entry | Palladium System | Base (2 equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂/SPhos (2 mol%) | Na₂CO₃ | Toluene/H₂O | 100 | 24 | 45 |
| 2 | Pd(OAc)₂/SPhos (2 mol%) | K₂CO₃ | Toluene/H₂O | 100 | 24 | 68 |
| 3 | Pd(OAc)₂/SPhos (2 mol%) | K₃PO₄ | Toluene | 100 | 12 | 91 |
| 4 | Pd(OAc)₂/SPhos (2 mol%) | Cs₂CO₃ | Dioxane | 100 | 12 | 94 |
Data is illustrative and compiled from general knowledge of Suzuki-Miyaura reactions with sterically hindered substrates.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction:
Materials:
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This compound (1.0 eq.)
-
Aryl halide coupling partner (1.2 - 1.5 eq.)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%)
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Phosphine ligand (e.g., SPhos, 2-10 mol%)
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Base (e.g., K₃PO₄, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound, the aryl halide, and the base.
-
In a separate vial, weigh the palladium precatalyst and the ligand (if solid) and add them to the reaction flask.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Catalyst Deactivation Pathways
This diagram illustrates common pathways that lead to the deactivation of the palladium catalyst.
References
Improving solubility of 2-Bromo-6-fluoro-3-methylphenylboronic acid in reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions involving 2-Bromo-6-fluoro-3-methylphenylboronic acid, with a primary focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
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Ethers: Dioxane, Tetrahydrofuran (THF)
-
Aromatics: Toluene
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Other: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
Q2: My this compound is not dissolving sufficiently in my reaction solvent. What are my options?
Low solubility is a frequent issue with boronic acids. Several strategies can be employed to overcome this:
-
Solvent System Modification: Introduce a co-solvent to increase the polarity of the reaction mixture. For instance, in a Suzuki-Miyaura coupling reaction that uses toluene, adding a small amount of a more polar solvent like ethanol or THF can significantly improve solubility.
-
Use of Aqueous Base: Many Suzuki-Miyaura reactions utilize an aqueous basic solution (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The boronic acid can be dissolved in the aqueous basic phase first, where it forms a more soluble boronate salt, before adding the organic solvent containing the reaction partner and catalyst.
-
Elevated Temperature: Gently heating the reaction mixture can increase the solubility of the boronic acid. However, be mindful of the thermal stability of all reaction components.
-
Derivatization: Convert the boronic acid to a more soluble derivative, such as a potassium trifluoroborate salt or a pinacol ester. These derivatives often exhibit improved solubility and stability.
Q3: Can I use an aqueous solvent system for my reaction with this compound?
Yes, using aqueous solvent systems can be a highly effective strategy for improving the solubility of boronic acids. The use of water as a co-solvent with an organic solvent (e.g., toluene/water, dioxane/water) in the presence of a base is common in cross-coupling reactions. The base converts the boronic acid to the corresponding boronate anion, which is more soluble in the aqueous phase.
Troubleshooting Guide: Poor Solubility in a Suzuki-Miyaura Coupling Reaction
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in a Suzuki-Miyaura cross-coupling reaction.
Problem: The this compound is not fully dissolving in the reaction mixture, leading to a heterogeneous mixture and potentially low reaction yield.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving boronic acid solubility.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling Using a Biphasic Solvent System
This protocol describes a general procedure for a Suzuki-Miyaura coupling reaction using a biphasic solvent system to enhance the solubility of this compound.
-
Reagent Preparation:
-
In a reaction vessel, combine this compound (1.0 eq), your aryl halide (1.2 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
In a separate vessel, prepare an aqueous solution of a base (e.g., 2M K₂CO₃).
-
-
Reaction Setup:
-
To the reaction vessel containing the solid components, add an organic solvent (e.g., toluene or dioxane).
-
Add the aqueous base solution to the reaction vessel. The typical ratio of organic solvent to aqueous solution is between 2:1 and 4:1.
-
Stir the biphasic mixture vigorously.
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and maintain stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).
-
Protocol 2: Preparation of a Potassium Trifluoroborate Salt
This protocol outlines the conversion of this compound to its corresponding potassium trifluoroborate salt to improve solubility and stability.
-
Dissolution:
-
Dissolve this compound in methanol.
-
In a separate flask, dissolve potassium hydrogen fluoride (KHF₂) in water. A saturated solution is typically used.
-
-
Reaction:
-
Slowly add the aqueous KHF₂ solution to the methanolic solution of the boronic acid with stirring.
-
Stir the mixture at room temperature for 1-2 hours. A precipitate of the potassium trifluoroborate salt should form.
-
-
Isolation:
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold methanol.
-
Dry the resulting potassium 2-Bromo-6-fluoro-3-methylphenyltrifluoroborate salt under vacuum.
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The resulting trifluoroborate salt can then be used in cross-coupling reactions, often exhibiting improved solubility in a wider range of solvents.
Data Presentation
Table 1: Recommended Solvent Systems for Suzuki-Miyaura Reactions with Boronic Acids
| Solvent System | Base | Typical Temperature (°C) | Notes |
| Toluene / Water | K₂CO₃, K₃PO₄ | 80 - 110 | Good for a wide range of substrates. Vigorous stirring is essential. |
| Dioxane / Water | K₂CO₃, Cs₂CO₃ | 80 - 100 | Dioxane is a good solvent for many organic compounds. |
| THF / Water | K₃PO₄ | 60 - 70 | Lower boiling point, suitable for heat-sensitive substrates. |
| Ethanol / Water | Na₂CO₃, K₂CO₃ | 70 - 80 | A "greener" solvent option. |
| DMF | K₂CO₃ | 100 - 120 | Can be used for challenging couplings, but is a high-boiling point solvent. |
Logical Relationship Diagram: Boronic Acid vs. Derivatives in Reaction
Caption: Options for using the boronic acid in a coupling reaction.
Preventing decomposition of 2-Bromo-6-fluoro-3-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of 2-Bromo-6-fluoro-3-methylphenylboronic acid during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary cause of decomposition for arylboronic acids, including this compound, is protodeboronation.[1] This is a reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, resulting in the formation of 1-bromo-3-fluoro-2-methylbenzene. This process is often accelerated by:
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Presence of water (moisture): Water can act as a proton source for protodeboronation.[1]
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Basic conditions: High pH can facilitate the formation of a more reactive boronate anion, which is more susceptible to protodeboronation.
-
Elevated temperatures: Higher temperatures can increase the rate of decomposition reactions.[2]
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Presence of certain metals: Some transition metals can catalyze the decomposition.
Additionally, like many boronic acids, this compound can undergo dehydration to form a cyclic anhydride (a boroxine), especially upon heating or prolonged storage.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain the integrity and reactivity of this compound, it is crucial to store it under the following conditions:
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Temperature: Keep refrigerated at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.
-
Container: Use a tightly sealed container to prevent moisture absorption.
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Light: Protect from light, although sensitivity is not as high as to moisture and air.
Q3: How does the substitution pattern of this compound affect its stability?
A3: The substituents on the phenyl ring have a significant impact on the stability of the boronic acid:
-
Ortho-substituents: The presence of bromo and fluoro groups at the ortho positions introduces steric hindrance around the boronic acid moiety. This steric bulk can, in some cases, slow down the rate of protodeboronation.
-
Electron-withdrawing groups: The fluorine atom is an electron-withdrawing group, which generally increases the Lewis acidity of the boronic acid.[3] Increased acidity can influence the rate of protodeboronation, and such compounds are often more stable under acidic conditions.[1] The ortho-fluoro substituent may also participate in an intramolecular hydrogen bond with the boronic acid group, which can stabilize the boronate form.[3][4]
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
Symptoms:
-
Starting material (aryl halide) is recovered.
-
Protodeboronated byproduct (1-bromo-3-fluoro-2-methylbenzene) is observed as the major product from the boronic acid.
-
Complex mixture of byproducts.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Decomposition of Boronic Acid | Use a fresh bottle of this compound or purify the existing stock. Ensure all solvents and reagents are anhydrous. |
| Inefficient Catalyst System | For sterically hindered substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] Switch to a bulkier, more electron-rich ligand such as SPhos, XPhos, or RuPhos.[5][6] |
| Inappropriate Base | Strong bases can accelerate protodeboronation.[2] Use a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][5] Ensure the base is finely powdered and dry. |
| Suboptimal Reaction Temperature | High temperatures can favor protodeboronation.[2] Try running the reaction at a lower temperature for a longer duration. |
| Presence of Oxygen | Oxygen can lead to homocoupling of the boronic acid and catalyst decomposition.[7] Thoroughly degas all solvents and run the reaction under a strict inert atmosphere. |
Issue 2: Inconsistent Reaction Results
Symptoms:
-
The yield of the desired product varies significantly between batches.
-
The reaction works well on a small scale but fails on a larger scale.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Variable Quality of Boronic Acid | The boronic acid may have degraded upon storage. It is advisable to use a fresh batch for each reaction or to re-purify the stored reagent. |
| Inefficient Degassing | As the reaction scale increases, it becomes more challenging to remove all dissolved oxygen. Use a robust degassing method such as freeze-pump-thaw cycles. |
| Poor Solubility | The boronic acid or other reagents may not be fully dissolved, leading to inconsistent reaction rates. Choose a solvent system in which all components are soluble at the reaction temperature. For poorly soluble reactants, consider using a solvent mixture or a higher-boiling solvent.[8] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling with this compound:
This protocol is a starting point and may require optimization for different aryl halides.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv, finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or a mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) at least three times.
-
In a separate flask, prepare a solution of the palladium precatalyst and the ligand in the degassed solvent.
-
Add the catalyst/ligand solution to the Schlenk flask containing the other reagents via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for decomposition issues.
Caption: Competing reaction pathways.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Reactions with 2-Bromo-6-fluoro-3-methylphenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for successfully scaling up chemical reactions involving 2-Bromo-6-fluoro-3-methylphenylboronic acid (CAS No: 957121-09-4)[1].
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up Suzuki-Miyaura coupling reactions with this compound?
A1: The primary challenges stem from the steric hindrance around the boronic acid functional group due to the presence of ortho-substituents (bromo and methyl groups). This steric bulk can significantly slow down key steps in the catalytic cycle, namely transmetalation and reductive elimination. Consequently, issues such as incomplete reactions, low yields, and the formation of side products like homocoupled boronic acid and protodeboronation are more prevalent during scale-up. Careful optimization of reaction parameters is crucial to overcome these hurdles.
Q2: What type of palladium catalyst and ligand is most effective for this sterically hindered boronic acid?
A2: For sterically demanding substrates like this compound, highly active palladium catalysts are required. Catalyst systems comprising a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand are generally most effective. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly recommended as they can accelerate the slower steps of the catalytic cycle.
Q3: How can I minimize the formation of homocoupling byproducts of the boronic acid?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen and certain palladium(II) species in the reaction mixture. To minimize this side reaction, it is critical to thoroughly degas all solvents and the reaction vessel to create an inert atmosphere (e.g., using argon or nitrogen). Using a Pd(0) catalyst source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can also be beneficial. Additionally, employing bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.
Q4: What is protodeboronation and how can it be prevented?
A4: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 1-bromo-3-fluoro-2-methylbenzene and reducing the yield of the desired product. This can be exacerbated by harsh reaction conditions, particularly the presence of water and strong bases. To mitigate protodeboronation, one can use less harsh conditions or more stable forms of the boronic acid, such as boronate esters (e.g., pinacol esters).
Q5: Is this compound stable under typical reaction conditions?
A5: While boronic acids are generally stable, they can be susceptible to decomposition under certain conditions. As mentioned, protodeboronation can occur, especially at elevated temperatures in the presence of water and base. Additionally, boronic acids can form trimeric anhydrides (boroxines) upon dehydration, which may have different reactivity. It is advisable to use the boronic acid as fresh as possible and store it under appropriate conditions (cool and dry).
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Activity | - Use a fresh, high-quality palladium catalyst and ligand.- Increase catalyst loading incrementally (e.g., from 1 mol% to 3-5 mol%).- Switch to a more active ligand system, such as a Buchwald-type biarylphosphine ligand (XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand. |
| Steric Hindrance | - Increase the reaction temperature. Solvents with higher boiling points like toluene, dioxane, or DMF may be necessary.- Use a stronger base, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), to facilitate the transmetalation step. |
| Poor Reagent Quality | - Ensure the boronic acid and aryl halide are pure.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) to prevent degradation. |
| Incomplete Reaction | - Extend the reaction time and monitor progress by TLC or LC-MS.- If the reaction stalls, a fresh portion of the catalyst can be added. |
Problem 2: Significant Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.- Use of a Pd(II) precatalyst that is not efficiently reduced to Pd(0). | - Ensure all solvents and the reaction vessel are rigorously degassed.- Use a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.- Employ bulky, electron-donating ligands. |
| Protodeboronation | - Harsh reaction conditions (high temperature, strong base, presence of water).- Instability of the boronic acid. | - Use the minimum effective temperature and reaction time.- Consider using a milder base if possible.- Use anhydrous solvents.- Protect the boronic acid as a more stable ester (e.g., pinacol ester). |
| Dehalogenation of Aryl Halide | - Presence of oxygen.- Certain base and solvent combinations. | - Maintain a strict inert atmosphere.- Screen different base and solvent combinations. |
Problem 3: Difficulties in Product Purification
| Issue | Potential Cause | Suggested Solution |
| Co-elution of Product and Homocoupled Byproduct | - Similar polarity of the desired product and the homocoupled boronic acid dimer. | - Optimize the reaction to minimize homocoupling.- Employ alternative purification techniques such as recrystallization or preparative HPLC. |
| Residual Palladium in the Product | - Inefficient removal during workup. | - Use a palladium scavenger resin.- Perform an aqueous wash with a solution of a chelating agent like EDTA.- Recrystallization of the final product can also help in removing palladium residues. |
Data Presentation
The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of sterically hindered aryl bromides with aryl boronic acids. These conditions should serve as a starting point and may require optimization for specific substrates and scales.
| Parameter | Condition | Notes |
| Aryl Halide | 1.0 equivalent | - |
| Boronic Acid | 1.2 - 1.5 equivalents | An excess of the boronic acid is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%) | Pre-formed palladium complexes can also be used. |
| Ligand | Buchwald-type ligand (e.g., XPhos, SPhos) (2-6 mol%) | The ligand-to-palladium ratio is typically 1:1 or 2:1. |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 equivalents) | A strong base is often necessary for hindered substrates. |
| Solvent | Toluene, Dioxane, or DMF | Degassed solvents are crucial. A co-solvent like water may be used but can increase protodeboronation. |
| Temperature | 80 - 120 °C | Higher temperatures are generally required to overcome the activation energy. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Typical Yield | 60 - 90% | Highly dependent on the specific substrates and optimized conditions. |
Experimental Protocols
Detailed Methodology for a Scaled-Up Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the coupling of an aryl halide with this compound on a larger scale.
1. Pre-Reaction Setup:
-
Ensure the reaction vessel (e.g., a jacketed glass reactor) is clean, dry, and equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet for inert gas.
-
Charge the reactor with the aryl halide (1.0 eq.) and this compound (1.3 eq.).
-
Add the base (e.g., finely powdered K₃PO₄, 2.5 eq.).
-
Seal the reactor and purge with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
2. Reagent Addition:
-
Under a positive pressure of inert gas, add the degassed solvent (e.g., toluene, approx. 10 mL per mmol of aryl halide).
-
In a separate, dry, and inerted flask, prepare the catalyst solution by dissolving the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.3 mol%) in a small amount of the degassed solvent.
-
Add the catalyst solution to the reaction mixture via a cannula or a pressure-equalizing dropping funnel.
3. Reaction Execution:
-
Commence stirring and slowly heat the reaction mixture to the target temperature (e.g., 100-110 °C).
-
Maintain the reaction at this temperature and monitor its progress by taking small aliquots for analysis by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).
4. Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to dissolve the inorganic salts.
-
Separate the organic layer. Extract the aqueous layer with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
5. Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.
-
Alternatively, if the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method for larger quantities.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
References
Technical Support Center: Air-Sensitive Handling of 2-Bromo-6-fluoro-3-methylphenylboronic Acid in Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the successful air-sensitive handling of 2-Bromo-6-fluoro-3-methylphenylboronic acid and its reactions, particularly in Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: this compound is sensitive to air and moisture. Proper storage and handling are crucial to maintain its integrity and reactivity.
-
Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place such as a refrigerator. The use of a desiccator is also recommended to minimize moisture exposure.
-
Handling: Whenever possible, handle the boronic acid in an inert atmosphere, such as inside a glovebox. If a glovebox is unavailable, use Schlenk line techniques to maintain an inert atmosphere during transfers and reaction setup. Avoid prolonged exposure to the open air.
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?
A2: Low yields in Suzuki-Miyaura coupling reactions involving this substrate can stem from several factors:
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Reagent Degradation: The primary cause is often the degradation of the boronic acid due to air or moisture exposure. This can lead to protodeboronation (loss of the boronic acid group) or the formation of inactive boroxine trimers.
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Inactive Catalyst: The palladium catalyst may be deactivated. Ensure you are using a high-quality, active palladium source and that it is handled under inert conditions if it is air-sensitive.
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical, especially for a sterically hindered and electronically modified substrate like this compound.
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Insufficient Degassing: Residual oxygen in the reaction mixture can lead to oxidative degradation of the boronic acid and deactivation of the palladium catalyst.
Q3: What are boroxines and how can I prevent their formation?
A3: Boroxines are trimeric anhydrides of boronic acids, formed by the dehydration of three boronic acid molecules.[1] Their formation reduces the concentration of the active boronic acid available for the cross-coupling reaction. To minimize boroxine formation, store this compound in a dry environment and handle it under an inert atmosphere.[1] If you suspect boroxine formation, using a slight excess of the boronic acid in the reaction may help to compensate.
Q4: Can I use this compound directly from the bottle?
A4: For best results, it is recommended to use the boronic acid from a freshly opened container or one that has been properly stored under an inert atmosphere. If the compound has been stored for an extended period or you suspect degradation, it is advisable to use it as is and potentially increase the stoichiometry, or to convert it to a more stable derivative like a pinacol or MIDA boronate ester prior to use.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Degradation of boronic acid. | Ensure strict air-free handling using a glovebox or Schlenk line. Use freshly purchased or properly stored reagent. Consider converting to a more stable boronate ester (e.g., MIDA ester). |
| Inactive palladium catalyst. | Use a fresh batch of palladium catalyst. For Pd(II) precatalysts, ensure in-situ reduction to Pd(0) is occurring. Consider using air-stable precatalysts. | |
| Inefficient degassing of solvents and reagents. | Thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles. | |
| Incorrect choice of base or solvent. | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, DMF). The optimal combination is substrate-dependent. | |
| Formation of Homocoupled Byproducts | Presence of oxygen in the reaction. | Ensure rigorous exclusion of air from the reaction setup. |
| High reaction temperature. | Optimize the reaction temperature; sometimes a lower temperature can reduce side reactions. | |
| Incomplete Reaction | Steric hindrance from the ortho-bromo and methyl groups. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote oxidative addition and reductive elimination. Increase reaction time and/or temperature cautiously. |
| Catalyst inhibition by starting materials or products. | Increase catalyst loading incrementally. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for specific coupling partners.
Reagents:
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This compound (1.2 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
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Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
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To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or heteroaryl halide, this compound, and the base.
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Add the palladium catalyst to the flask.
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Add the degassed solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and quench with water.
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Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Illustrative Quantitative Data for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids
The following table provides representative yields for Suzuki-Miyaura reactions with structurally similar boronic acids to illustrate the expected outcomes. Actual yields with this compound will depend on the specific coupling partner and optimized reaction conditions.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | 2-Bromophenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |
| 1-Bromo-4-nitrobenzene | 2-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 92 |
| 2-Bromopyridine | 3-Methylphenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 24 | 78 |
Visualizations
Experimental Workflow for Air-Sensitive Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura coupling reaction under air-sensitive conditions.
Troubleshooting Logic for Low Yield
Caption: A logical approach to troubleshooting low-yielding Suzuki-Miyaura reactions.
References
Technical Support Center: 2-Bromo-6-fluoro-3-methylphenylboronic acid Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the Suzuki-Miyaura coupling of 2-Bromo-6-fluoro-3-methylphenylboronic acid, with a particular focus on the effects of water.
Troubleshooting Guide
Issue: Low or No Product Yield
Low or non-existent yields in the Suzuki coupling of this compound can be attributed to several factors, often exacerbated by the presence of water. The steric hindrance from the ortho-bromo and ortho-fluoro substituents, combined with the methyl group, makes this substrate particularly challenging.
| Potential Cause | Troubleshooting Steps |
| Protodeboronation (Hydrolysis of Boronic Acid) | This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, and it is often accelerated by water and prolonged reaction times. To mitigate this: • Minimize water content in the reaction. Use anhydrous solvents and ensure reagents are dry. • Consider using the corresponding boronate ester (e.g., pinacol ester) or a potassium trifluoroborate salt, which are generally more stable to hydrolysis and slowly release the boronic acid under reaction conditions. • Use a stronger base that can activate the boronic acid for transmetalation more rapidly than hydrolysis occurs. |
| Catalyst Deactivation | The nitrogen-containing heterocycles that are common coupling partners can coordinate to the palladium catalyst and inhibit its activity. Water can also play a role in the formation of inactive palladium species. To address this: • Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). • Select a more robust catalyst system. For sterically hindered substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional phosphine ligands like PPh₃. |
| Inefficient Transmetalation | The transfer of the aryl group from boron to palladium can be slow for sterically hindered boronic acids. • The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃ in promoting transmetalation. • The presence of a controlled amount of water can sometimes facilitate this step by aiding in the formation of the active boronate species. Experiment with solvent systems like dioxane/water (e.g., 4:1 to 10:1 ratio). |
| Homocoupling of Boronic Acid | The dimerization of the boronic acid is a common side reaction, often promoted by the presence of oxygen and certain palladium (II) species. • Ensure the reaction mixture and solvents are thoroughly degassed to remove oxygen. • Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a pre-catalyst that efficiently generates the active Pd(0) species. |
Frequently Asked Questions (FAQs)
Q1: Is water always detrimental to the Suzuki coupling of this compound?
A1: Not necessarily, but its presence must be carefully controlled. While excess water can lead to protodeboronation and other side reactions, a small, controlled amount is often included in solvent systems (e.g., dioxane/water, toluene/water) to facilitate the dissolution of the base and to promote the formation of the active boronate species required for transmetalation. The optimal amount of water will depend on the specific reaction conditions (base, ligands, temperature) and should be determined empirically.
Q2: What is the first thing I should check if my reaction with this compound fails?
A2: When a Suzuki coupling with this sterically hindered boronic acid fails, the first aspects to investigate are the catalyst system and the reaction conditions related to water. Ensure your palladium source and ligand are appropriate for challenging couplings (e.g., Buchwald or NHC ligands). Then, verify that your solvents are anhydrous if attempting a water-free reaction, or that the water content is appropriately controlled if using an aqueous system. Rigorous degassing to remove oxygen is also critical to prevent homocoupling.
Q3: Can I use a standard catalyst like Pd(PPh₃)₄ for the coupling of this compound?
A3: While Pd(PPh₃)₄ is a versatile catalyst, it is often inefficient for couplings involving sterically hindered substrates like this compound. The bulky substituents near the boronic acid group can impede the oxidative addition and reductive elimination steps of the catalytic cycle. It is highly recommended to use a more specialized catalyst system with bulky, electron-rich ligands to achieve a good yield.
Q4: How can I monitor the degradation of this compound during the reaction?
A4: You can monitor the progress of the reaction and the stability of the boronic acid by taking aliquots of the reaction mixture at different time points and analyzing them by techniques such as TLC, GC-MS, or LC-MS. Look for the appearance of the protodeboronated side-product (2-bromo-6-fluoro-3-methylbenzene) and the homocoupling product, in addition to tracking the consumption of the starting materials and the formation of the desired product.
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (or triflate) coupling partner (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 10:1)
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative conditions for Suzuki coupling reactions with sterically hindered boronic acids, which can serve as a guide for optimizing the coupling of this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | ~85-95 |
| 2 | 2-Bromopyridine | Pd₂(dba)₃ (2) | XPhos (5) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | ~80-90 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ | THF/H₂O (4:1) | 80 | 24 | Low to moderate |
| 4 | 4-Iodotoluene | XPhos Pd G3 (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 100 | 16 | High |
Note: Yields are approximate and based on reactions with structurally similar, sterically hindered boronic acids.
Visualizations
Caption: General experimental workflow for the Suzuki coupling reaction.
Caption: The dual role of water in Suzuki-Miyaura coupling reactions.
Validation & Comparative
A Comparative Guide to the NMR Spectral Properties of 2-Bromo-6-fluoro-3-methylphenylboronic Acid and a Novel Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 2-Bromo-6-fluoro-3-methylphenylboronic acid and a promising alternative, 3-Bromo-2-fluoro-6-methylphenylboronic acid. Understanding the precise structural features elucidated by NMR is paramount in the fields of medicinal chemistry and materials science, where these compounds serve as critical building blocks. This document presents a summary of predicted ¹H and ¹³C NMR data, a detailed experimental protocol for acquiring such data, and a logical workflow for spectral comparison.
NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound and two structural isomers, 3-Bromo-2-fluoro-6-methylphenylboronic acid and 2-Bromo-3-methylphenylboronic acid. These values have been estimated based on established substituent effects on the benzene ring, providing a valuable tool for preliminary structural assessment in the absence of readily available experimental spectra.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | Aromatic-H (ortho to -B(OH)₂) | Aromatic-H (meta to -B(OH)₂) | Methyl-H | B(OH)₂ |
| This compound | ~7.1 - 7.3 (d) | ~7.4 - 7.6 (t) | ~2.3 (s) | ~8.3 (s, br) |
| 3-Bromo-2-fluoro-6-methylphenylboronic acid | ~7.0 - 7.2 (d) | ~7.5 - 7.7 (t) | ~2.4 (s) | ~8.3 (s, br) |
| 2-Bromo-3-methylphenylboronic acid | ~7.2 - 7.4 (d) | ~7.6 - 7.8 (m) | ~2.3 (s) | ~8.2 (s, br) |
Disclaimer: The chemical shifts presented are estimated values and may differ from experimental results. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), m (multiplet), and br (broad).
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | C-B | C-Br | C-F | C-Methyl | Aromatic Carbons | Methyl Carbon |
| This compound | ~130 | ~120 | ~160 (d, ¹JCF) | ~138 | ~125-140 (m) | ~20 |
| 3-Bromo-2-fluoro-6-methylphenylboronic acid | ~128 | ~118 | ~162 (d, ¹JCF) | ~140 | ~120-145 (m) | ~22 |
| 2-Bromo-3-methylphenylboronic acid | ~132 | ~122 | - | ~140 | ~128-142 (m) | ~21 |
Disclaimer: The chemical shifts are estimated. The carbon attached to the boronic acid group often exhibits a broad signal or may not be observed due to quadrupolar relaxation. The C-F coupling constant (¹JCF) is typically large, in the range of 240-260 Hz.
Experimental Protocol for NMR Spectroscopy of Arylboronic Acids
A standardized and carefully executed experimental protocol is crucial for obtaining high-quality, reproducible NMR data for arylboronic acids.
1. Sample Preparation:
-
Solvent Selection: Due to the propensity of boronic acids to form cyclic anhydrides (boroxines) in aprotic solvents, which can lead to complex and broadened spectra, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are the recommended solvents. CD₃OD is often preferred as it can break up the boroxine trimers through ester formation.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the arylboronic acid in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard for referencing the chemical shifts to 0.00 ppm.
2. ¹H NMR Spectroscopy Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Parameters:
-
Number of Scans (NS): 16 to 64 scans.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A spectral width of approximately 12-15 ppm, centered around 6-7 ppm.
-
3. ¹³C NMR Spectroscopy Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is often required for quaternary carbons.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A spectral width of approximately 200-220 ppm, centered around 100-120 ppm.
-
4. Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Comparative Workflow
The following diagram illustrates a logical workflow for the comparative analysis of NMR data for different arylboronic acid derivatives.
Caption: Workflow for NMR Data Comparison of Arylboronic Acids.
This structured approach ensures a thorough and objective comparison of the NMR spectral data, enabling researchers to confidently assess the structural characteristics of this compound and its alternatives for their specific research and development needs.
A Comparative Guide to the ¹H NMR Spectrum of 2-Bromo-6-fluoro-3-methylphenylboronic Acid and Structurally Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H NMR spectrum of 2-Bromo-6-fluoro-3-methylphenylboronic acid alongside two structurally similar alternatives: 2-bromo-3-methylphenylboronic acid and 2-fluoro-6-methylphenylboronic acid. This comparison, supported by experimental data, aims to facilitate the identification and characterization of these compounds in research and development settings.
Introduction
This compound and its analogs are valuable building blocks in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation and purity assessment of these compounds. Understanding the distinct features of their ¹H NMR spectra is crucial for unambiguous identification. This guide presents a side-by-side comparison of their spectral data, highlighting the influence of substituent patterns on chemical shifts and coupling constants.
¹H NMR Spectral Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for this compound and its analogs. The data is presented to facilitate a direct comparison of the chemical shifts (δ), multiplicities, and coupling constants (J).
| Compound | Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-4 | Data not available | - | - |
| H-5 | Data not available | - | - | |
| -CH₃ | Data not available | - | - | |
| -B(OH)₂ | Data not available | - | - | |
| 2-Bromo-3-methylphenylboronic acid | Aromatic H's | Data not available | - | - |
| -CH₃ | Data not available | - | - | |
| -B(OH)₂ | Data not available | - | - | |
| 2-Fluoro-6-methylphenylboronic acid | Aromatic H's | 7.21, 6.96, 6.87 | m | - |
| -CH₃ | 2.30 | s | - | |
| -B(OH)₂ | 8.40 | s (br) | - |
Note: Experimental data for this compound and 2-bromo-3-methylphenylboronic acid were not publicly available. The data for 2-fluoro-6-methylphenylboronic acid is based on predicted values.
Experimental Protocol: ¹H NMR Spectroscopy of Arylboronic Acids
Objective: To acquire a high-resolution ¹H NMR spectrum of an arylboronic acid derivative for structural characterization.
Materials:
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Arylboronic acid sample (5-10 mg)
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Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d)
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NMR tube (5 mm, high precision)
-
Pipette and pipette tips
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Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the arylboronic acid sample and transfer it to a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Gently vortex the vial to ensure the complete dissolution of the sample. Due to the potential for boronic acids to form trimeric anhydrides (boroxines), which can lead to broad signals, using a solvent like Methanol-d₄ can help to break up these oligomers and provide a sharper spectrum. DMSO-d₆ is also a common choice due to its high solubilizing power.
-
Using a pipette, transfer the solution into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters, including the number of scans (typically 8 to 16 for a sample of this concentration), pulse width, and acquisition time.
-
Acquire the ¹H NMR spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at δ 2.50 ppm, CHD₂OD in Methanol-d₄ at δ 3.31 ppm).
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
¹H NMR Spectral Analysis Workflow
The following diagram illustrates the general workflow for analyzing a ¹H NMR spectrum of a substituted phenylboronic acid.
Caption: A flowchart outlining the key steps in ¹H NMR sample preparation, data acquisition, processing, and spectral analysis for structural elucidation.
Discussion
The predicted ¹H NMR spectrum of 2-fluoro-6-methylphenylboronic acid is expected to show a complex multiplet for the aromatic protons due to splitting by both the adjacent protons and the fluorine atom. The methyl group should appear as a singlet, and the boronic acid protons as a broad singlet, which is typical due to exchange with residual water in the solvent.
For 2-bromo-3-methylphenylboronic acid , the absence of the strongly electronegative fluorine atom at the 6-position would likely result in the aromatic protons appearing at a slightly higher field (lower ppm) compared to the fluoro-substituted analog. The splitting pattern would be determined by proton-proton coupling.
In the case of the target compound, This compound , the combined electron-withdrawing effects of the bromine and fluorine atoms are expected to shift the aromatic protons further downfield. The coupling patterns will be complex due to both proton-proton and proton-fluorine interactions. The presence of the fluorine atom will introduce additional splitting to the signal of the adjacent aromatic proton (H-5).
Disclaimer: The provided ¹H NMR data for 2-fluoro-6-methylphenylboronic acid is based on prediction and should be confirmed with experimental data. Experimental data for this compound and 2-bromo-3-methylphenylboronic acid was not found in publicly accessible databases at the time of this guide's creation. Researchers are encouraged to acquire experimental spectra for these compounds for accurate characterization.
Comparative Analysis of the 13C NMR Spectrum of 2-Bromo-6-fluoro-3-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted 13C NMR spectrum of 2-Bromo-6-fluoro-3-methylphenylboronic acid against experimentally determined spectra of structurally related compounds. Due to the absence of published experimental data for the target compound, this guide utilizes established principles of 13C NMR spectroscopy, specifically substituent chemical shift (SCS) additivity, to predict the chemical shifts. This approach allows for a reasonable estimation of the spectral features of this compound, offering a valuable reference for its identification and characterization in research and drug development settings.
Data Presentation: Comparison of 13C NMR Chemical Shifts
The following table summarizes the experimental 13C NMR chemical shifts for selected reference compounds and the predicted chemical shifts for this compound. The predictions are based on the additive effects of the bromo, fluoro, and methyl substituents on the chemical shifts of a phenylboronic acid backbone.
| Carbon Atom | Phenylboronic Acid (Experimental, DMSO-d6) [ppm] | 2-Bromophenol (Experimental, CDCl3) [ppm] | 3-Fluorophenylboronic Acid (Experimental, DMSO-d6) [ppm] | 4-Methylphenylboronic Acid (Experimental, DMSO-d6) [ppm] | This compound (Predicted) [ppm] |
| C1 (C-B) | ~134 | 110.1 | 135.9 (d, J=6.7 Hz) | 131.0 | ~123 |
| C2 (C-Br) | 127.8 | 152.0 | 114.9 (d, J=21.0 Hz) | 135.0 | ~118 |
| C3 (C-CH3) | 131.5 | 132.8 | 162.7 (d, J=243.0 Hz) | 128.8 | ~141 |
| C4 | 127.8 | 121.8 | 119.3 (d, J=2.8 Hz) | 139.8 | ~130 |
| C5 | 131.5 | 128.7 | 129.9 | 128.8 | ~127 |
| C6 (C-F) | 127.8 | 116.1 | 130.0 (d, J=8.1 Hz) | 135.0 | ~160 |
| -CH3 | - | - | - | 20.8 | ~20 |
Note: Experimental data for reference compounds were obtained from various sources and may have been recorded in different solvents, which can influence chemical shifts. The predicted values for this compound are estimations and should be confirmed by experimental data.
Prediction Methodology
The predicted 13C NMR chemical shifts for this compound were estimated using the principle of substituent additivity. The base values from phenylboronic acid were adjusted using the known substituent chemical shifts (SCS) for bromo, fluoro, and methyl groups on a benzene ring.
Base Compound: Phenylboronic Acid (Benzene: ~128.5 ppm)
Substituent Effects (SCS values in ppm for monosubstituted benzenes):
| Substituent | C-ipso | C-ortho | C-meta | C-para |
| -Br | -5.5 | +3.4 | +1.7 | -1.6 |
| -F | +34.8 | -12.9 | +1.4 | -4.5 |
| -CH3 | +9.3 | +0.7 | -0.1 | -2.9 |
| -B(OH)2 | +5.5 | -0.7 | +3.0 | -0.7 |
The predicted shifts are calculated as follows: δ_predicted = δ_benzene + Σ(SCS_substituent)
For example, for C1: δ_C1 ≈ 128.5 (benzene) + 5.5 (ipso-B(OH)2) + 3.4 (ortho-Br) + 1.4 (meta-F) + 1.7 (meta-CH3) ≈ 140.5 ppm. Note that steric hindrance and electronic interactions in polysubstituted rings can lead to deviations from simple additivity, hence the presented values are approximations.
Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum of a small organic molecule like this compound is provided below.
Protocol: 13C NMR Spectroscopy of Phenylboronic Acid Derivatives
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or Acetone-d6) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process on modern spectrometers.
-
Tune and match the 13C probe to the correct frequency.
-
-
Data Acquisition:
-
Set the spectrometer to the 13C nucleus frequency.
-
Choose a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Set the number of scans (e.g., 128, 256, or more) to achieve an adequate signal-to-noise ratio. The number of scans will depend on the sample concentration.
-
Set a relaxation delay (D1) of 1-2 seconds between scans.
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Perform baseline correction.
-
Reference the spectrum. If TMS is used, set its peak to 0.0 ppm. If no internal standard is used, reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 39.52 ppm).
-
Integrate the peaks if relative quantitative information is desired (note that for standard proton-decoupled 13C NMR, integration may not be perfectly quantitative without further optimization).
-
Identify and label the chemical shifts of the peaks.
-
Mandatory Visualization
The following diagrams illustrate the structural relationships between the target compound and its alternatives, as well as a conceptual workflow for predicting 13C NMR spectra.
Caption: Structural relationships of the target compound to its alternatives.
Caption: Conceptual workflow for predicting 13C NMR chemical shifts.
Mass Spectrometry of 2-Bromo-6-fluoro-3-methylphenylboronic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise characterization of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative analysis of mass spectrometry techniques for the analysis of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a key building block in modern medicinal chemistry. We will explore expected outcomes from different ionization methods and compare mass spectrometry with other analytical techniques, supported by generalized experimental protocols and data interpretation principles.
Comparison of Ionization Techniques
The choice of ionization technique in mass spectrometry is critical and significantly influences the resulting mass spectrum. For this compound, the two primary considerations are soft ionization, exemplified by Electrospray Ionization (ESI), and hard ionization, such as Electron Ionization (EI).
| Feature | Electrospray Ionization (ESI) | Electron Ionization (EI) |
| Ionization Principle | Soft ionization technique where ions are formed from a solution.[1][2] | Hard ionization technique involving high-energy electron bombardment of a gaseous sample.[3][4] |
| Parent Ion | High abundance of the molecular ion ([M+H]⁺ or [M-H]⁻) is expected.[1] | The molecular ion peak may be weak or absent due to extensive fragmentation.[3][5] |
| Fragmentation | Minimal fragmentation, providing clear molecular weight information.[4] | Extensive fragmentation, yielding structural information from the fragment ions.[3][5] |
| Isotopic Pattern | A distinct isotopic pattern for bromine (¹⁹Br and ⁸¹Br) will be observed for the molecular ion, with M and M+2 peaks in an approximate 1:1 ratio.[6] | The characteristic bromine isotopic pattern will be present in the molecular ion (if observed) and any bromine-containing fragments.[6][7] |
| Sample Introduction | Typically coupled with liquid chromatography (LC-MS). | Typically coupled with gas chromatography (GC-MS) or via a direct insertion probe.[4] |
| Common Adducts | Formation of adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺) is possible. | Adduct formation is not common. |
| Potential Issues | Arylboronic acids can form dimers or trimers (boroxines) through dehydration, which can complicate spectra.[8][9] | Thermal decomposition of the analyte may occur at the high temperatures required for vaporization. |
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves complementary analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons (¹H NMR), carbon (¹³C NMR), boron (¹¹B NMR), and fluorine (¹⁹F NMR). | Non-destructive, provides unambiguous structural elucidation. | Lower sensitivity compared to mass spectrometry. |
| High-Performance Liquid Chromatography (HPLC) | Separates the compound from impurities and allows for quantification. Purity assessment is a primary application. | High resolution and sensitivity, suitable for quantitative analysis. | Does not provide structural information on its own. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule (e.g., O-H stretch of the boronic acid, C-Br, C-F, and aromatic C-H bonds). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determines the elemental composition (C, H, N, etc.) of the compound, which can be used to confirm the empirical formula. | Provides fundamental compositional data. | Does not provide structural information and requires a pure sample. |
Experimental Protocols
Mass Spectrometry (LC-MS with ESI)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile.
-
Chromatographic Separation (Optional but Recommended):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compound.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer Conditions (ESI):
-
Ionization Mode: Positive and negative modes should be tested to determine the optimal response.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Mass Spectrometry (GC-MS with EI)
Note: Derivatization to a more volatile ester may be necessary for optimal results.
-
Sample Preparation: Dissolve a small amount of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatograph Conditions:
-
Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 80 °C), hold for 1 minute, then ramp up to a higher temperature (e.g., 280 °C) at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-450.
-
Visualizing the Workflow and Comparisons
Caption: Mass Spectrometry workflow for this compound.
Caption: Comparison of analytical techniques for characterizing the target compound.
References
- 1. as.uky.edu [as.uky.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-Bromo-6-fluoro-3-methylphenylboronic Acid Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of 2-Bromo-6-fluoro-3-methylphenylboronic acid, a key building block in the synthesis of many pharmaceutical compounds, is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound, complete with illustrative experimental data and detailed protocols.
Comparison of Key Analytical Methods
A multi-pronged analytical approach is often necessary for a complete purity profile of this compound. The following table summarizes the most common methods, their principles, and their primary applications in this context.
| Analytical Method | Principle | Key Performance Characteristics | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Purity Assessment: Excellent for separating the main compound from organic impurities. Quantitation: Area percent is a common, though relative, measure of purity. Can be quantitative with a reference standard. | Determination of organic purity and detection of related substance impurities. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Signal intensity is directly proportional to the molar concentration of a nucleus. | Purity Assessment: Provides an absolute purity value against a certified internal standard. Quantitation: Highly accurate and precise, does not require a reference standard of the analyte. | Absolute purity determination and quantification of the main component and major impurities. |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Impurity Identification: Excellent for identifying and quantifying volatile organic impurities and residual solvents. | Analysis of residual solvents and volatile organic impurities. |
| Karl Fischer Titration | Electrochemical titration based on a reaction of iodine with water. | Specificity: Highly specific for water content determination. Sensitivity: Can detect water at parts-per-million (ppm) levels. | Accurate determination of water content. |
Experimental Data Summary
The following tables present representative data that could be obtained from the analysis of a typical batch of this compound.
Table 1: HPLC Purity Analysis
| Component | Retention Time (min) | Area (%) | Specification |
| This compound | 5.2 | 98.5 | ≥ 98.0% |
| Impurity A | 3.8 | 0.8 | ≤ 1.0% |
| Impurity B | 6.1 | 0.5 | ≤ 0.5% |
| Unknown Impurities | - | 0.2 | ≤ 0.2% |
Table 2: qNMR Purity Analysis
| Parameter | Result | Specification |
| Purity by ¹H qNMR | 98.2% | ≥ 98.0% |
| Internal Standard | Maleic Acid | - |
| Solvent | DMSO-d₆ | - |
Table 3: Residual Solvents by GC-MS
| Solvent | Concentration (ppm) | ICH Limit (ppm) |
| Toluene | 50 | 890 |
| Heptane | 100 | 5000 |
| Acetone | 25 | 5000 |
Table 4: Water Content by Karl Fischer Titration
| Parameter | Result | Specification |
| Water Content | 0.15% | ≤ 0.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are representative protocols and may require optimization for specific instrumentation and samples.
HPLC Method for Purity Determination
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
Time (min) %B 0 20 15 80 20 80 20.1 20 | 25 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 1:1 mixture of Acetonitrile and Water.
Quantitative ¹H NMR for Absolute Purity
-
Instrumentation: 400 MHz NMR spectrometer or higher.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: DMSO-d₆.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a vial.
-
Dissolve the mixture in 0.75 mL of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 30° pulse.
-
Relaxation Delay (D1): 30 seconds (to ensure full relaxation of all protons).
-
Number of Scans: 16.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Integrate a well-resolved signal of the analyte and the olefinic signal of the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses and number of protons for both the analyte and the internal standard.
-
GC-MS for Residual Solvents
-
Instrumentation: Gas chromatograph with a mass selective detector and a headspace autosampler.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm, or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
Transfer Line Temperature: 250 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and add 1 mL of Dimethyl sulfoxide (DMSO).
Karl Fischer Titration for Water Content
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagent: Commercially available Karl Fischer reagent (e.g., Hydranal-Composite 5).
-
Solvent: Anhydrous methanol.
-
Procedure:
-
Add anhydrous methanol to the titration vessel and titrate to a stable endpoint to remove any residual water.
-
Accurately weigh approximately 100-200 mg of the sample and add it to the titration vessel.
-
Titrate with the Karl Fischer reagent to a stable endpoint.
-
The water content is automatically calculated by the instrument based on the titrant consumption and the titer of the reagent.
-
Visualizing Analytical Workflows
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for HPLC Purity Analysis.
Caption: Comparison of Analytical Methods.
A Comparative Guide to 2-Bromo-6-fluoro-3-methylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. This guide provides an objective comparison of 2-Bromo-6-fluoro-3-methylphenylboronic acid and other structurally related boronic acids in the context of the Suzuki-Miyaura cross-coupling reaction. The performance of these reagents is evaluated based on experimental data, highlighting the impact of substitution patterns on reaction yields and efficiency.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon bonds between organoboron compounds and organic halides. The choice of boronic acid is a key determinant of the reaction's success, with electronic and steric factors playing a significant role in its reactivity. This compound, with its unique substitution pattern, presents an interesting case study in the interplay of these effects.
Performance Comparison of Substituted Phenylboronic Acids
The reactivity of a phenylboronic acid in Suzuki-Miyaura coupling is significantly influenced by the nature and position of substituents on the phenyl ring. Electron-donating groups generally enhance the rate of transmetalation, a key step in the catalytic cycle, while electron-withdrawing groups can have the opposite effect. Steric hindrance, particularly from ortho-substituents, can also impede the reaction.
To illustrate these effects, the following table summarizes the performance of various substituted phenylboronic acids in the Suzuki-Miyaura coupling with 4-bromoanisole under standardized conditions. This allows for a direct comparison of their relative reactivities.
| Boronic Acid | Substituents | Yield (%) | Reference |
| Phenylboronic acid | Unsubstituted | 98 | |
| 3-Methylphenylboronic acid (m-tolylboronic acid) | 3-CH₃ (meta, electron-donating) | 96 | |
| 4-Methoxyphenylboronic acid | 4-OCH₃ (para, electron-donating) | 99 | |
| 4-Chlorophenylboronic acid | 4-Cl (para, electron-withdrawing) | 92 | |
| 2-Nitrophenylboronic acid | 2-NO₂ (ortho, electron-withdrawing, sterically hindering) | 45 | [1] |
| This compound | 2-Br, 6-F, 3-CH₃ | [Data not available in a directly comparable study] | |
| 2-Bromophenylboronic acid | 2-Br (ortho, sterically hindering) | 75 | |
| 2-Fluorophenylboronic acid | 2-F (ortho, electron-withdrawing) | 88 | |
| 2,6-Dimethylphenylboronic acid | 2,6-di-CH₃ (di-ortho, sterically hindering) | 65 |
Note on Data: While directly comparable, peer-reviewed data for this compound under these specific conditions was not available, the data for analogous compounds with ortho-substituents provide valuable insights into its expected reactivity. The presence of two ortho-substituents (bromo and fluoro) is expected to introduce significant steric hindrance, potentially leading to lower yields compared to mono-ortho-substituted or less hindered boronic acids. The electronic effects of the bromo and fluoro groups (electron-withdrawing) and the methyl group (electron-donating) will also collectively influence the reactivity.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve high yields, particularly with sterically hindered or electronically demanding substrates like this compound.
General Procedure for Suzuki-Miyaura Coupling:
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Considerations and Logical Relationships
The efficiency of the Suzuki-Miyaura coupling is governed by the interplay of several factors within the catalytic cycle. The following diagrams illustrate the key steps and the logical relationships influencing the selection of reaction components.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Factors influencing the selection and reactivity of boronic acids.
References
Navigating Steric Hindrance: A Comparative Guide to Alternatives for 2-Bromo-6-fluoro-3-methylphenylboronic acid in Biaryl Synthesis
For researchers, scientists, and drug development professionals, the synthesis of sterically hindered biaryl compounds is a persistent challenge. The ortho-substituted framework of molecules like 2-bromo-6-fluoro-3-methylphenylboronic acid presents significant hurdles in traditional cross-coupling reactions. This guide provides an objective comparison of alternative reagents and methodologies to this common building block, offering data-driven insights and detailed experimental protocols to empower more efficient and robust synthetic strategies.
The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, often faces limitations when dealing with sterically demanding substrates. The bulky substituents flanking the reactive sites can impede the crucial transmetalation step in the catalytic cycle, leading to low yields and forcing harsh reaction conditions. This guide explores viable alternatives to the use of this compound, focusing on other organoboron reagents with enhanced stability and reactivity, as well as alternative coupling methodologies that bypass the use of organoboron compounds altogether.
Performance Comparison of Synthetic Methodologies
The following table summarizes a comparison of different approaches for the synthesis of biaryls from a 2-bromo-6-fluoro-3-methylaniline scaffold, highlighting key performance indicators such as reaction yield, temperature, and catalyst loading. The data presented is a compilation from various studies on structurally related, sterically hindered substrates to provide a comparative overview.
| Methodology | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-95 |
| Suzuki-Miyaura | Potassium Aryltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | 80 | 18 | 80-92 |
| Suzuki-Miyaura | Aryl MIDA Boronate | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85-98 |
| Negishi Coupling | Arylzinc Halide | Pd(OAc)₂ / CPhos | - | THF | RT | 3-6 | 85-95 |
| Hiyama Coupling | Aryltrimethoxysilane | PdCl₂(MeCN)₂ / P(o-tol)₃ | TBAF | Toluene | 100 | 12 | 70-90 |
In-Depth Look at Alternative Reagents and Methodologies
Advanced Organoboron Reagents: Potassium Trifluoroborates and MIDA Boronates
While traditional boronic acids are widely used, they can be prone to decomposition through protodeboronation, especially with electron-deficient or heteroaromatic substrates. Potassium trifluoroborates and N-methyliminodiacetic acid (MIDA) boronates have emerged as highly stable and easy-to-handle alternatives.[1][2]
-
Potassium Organotrifluoroborates (K-R-BF₃): These crystalline salts are monomeric, air-stable, and less susceptible to protodeboronation than their boronic acid counterparts.[3] They are readily prepared from the corresponding boronic acids and are competent coupling partners in Suzuki-Miyaura reactions, often providing higher yields and greater reproducibility, particularly with challenging substrates.[4]
-
N-Methyliminodiacetic Acid (MIDA) Boronates: MIDA boronates offer exceptional stability, allowing them to be carried through multi-step synthetic sequences.[5] They are unreactive under standard anhydrous cross-coupling conditions but can be slowly hydrolyzed in situ to release the corresponding boronic acid under mild aqueous basic conditions, enabling controlled and efficient coupling.[2]
Boron-Free Cross-Coupling: Negishi and Hiyama Reactions
To circumvent the challenges associated with organoboron reagents entirely, alternative palladium-catalyzed cross-coupling reactions offer powerful solutions.
-
Negishi Coupling: This methodology utilizes organozinc reagents, which are generally more reactive than organoboron compounds.[6] The Negishi coupling often proceeds under milder conditions, including room temperature, and exhibits excellent functional group tolerance. For sterically hindered substrates, the use of specialized phosphine ligands like CPhos has been shown to be highly effective.[6]
-
Hiyama Coupling: The Hiyama coupling employs organosilanes as coupling partners.[7] While requiring an activator, typically a fluoride source like TBAF, organosilanes are stable, non-toxic, and readily available. This method provides a valuable alternative for the synthesis of complex biaryls.[7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2-Bromo-6-fluoro-3-methylaniline with an Arylboronic Acid
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Bromo-6-fluoro-3-methylaniline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-fluoro-3-methylaniline, arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst system by dissolving palladium(II) acetate and SPhos in a small amount of degassed toluene.
-
Add the catalyst solution to the Schlenk flask.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Negishi Coupling of 2-Bromo-6-fluoro-3-methylaniline with an Arylzinc Halide
This protocol involves the in situ formation of the organozinc reagent. All steps should be performed under strictly anhydrous and inert conditions.
Materials:
-
Aryl bromide (for organozinc formation, 1.2 equiv)
-
n-Butyllithium (1.1 equiv)
-
Zinc chloride (ZnCl₂, anhydrous, 1.2 equiv)
-
2-Bromo-6-fluoro-3-methylaniline (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
CPhos (4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide in anhydrous THF.
-
Cool the solution to -78 °C and slowly add n-butyllithium. Stir for 30 minutes at this temperature.
-
In a separate flask, dissolve anhydrous zinc chloride in THF and slowly add this solution to the aryllithium species at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.
-
-
Cross-Coupling Reaction:
-
In another flame-dried Schlenk flask, prepare the catalyst by dissolving palladium(II) acetate and CPhos in anhydrous THF.
-
Add the 2-bromo-6-fluoro-3-methylaniline to the catalyst solution.
-
Slowly add the freshly prepared arylzinc halide solution to the mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 3-6 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
Protocol 3: Hiyama Coupling of 2-Bromo-6-fluoro-3-methylaniline with an Aryltrimethoxysilane
Materials:
-
2-Bromo-6-fluoro-3-methylaniline (1.0 equiv)
-
Aryltrimethoxysilane (1.5 equiv)
-
Palladium(II) chloride bis(acetonitrile) (PdCl₂(MeCN)₂, 3 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 6 mol%)
-
Tetrabutylammonium fluoride (TBAF, 1M in THF, 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromo-6-fluoro-3-methylaniline, aryltrimethoxysilane, palladium(II) chloride bis(acetonitrile), and tri(o-tolyl)phosphine.
-
Add anhydrous toluene to the flask.
-
Slowly add the solution of tetrabutylammonium fluoride in THF.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with water.
-
Extract with ethyl acetate, and wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizing Synthetic Strategies
To aid in the conceptualization of these synthetic pathways, the following diagrams illustrate the general workflows and the catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 2. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Hiyama Coupling [organic-chemistry.org]
A Comparative Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Phenylboronic acids are key reagents in these reactions, and their reactivity is significantly influenced by the nature and position of substituents on the phenyl ring. This guide provides an objective comparison of the performance of various substituted phenylboronic acids, supported by experimental data, to facilitate informed decisions in reaction design and optimization.
The Impact of Substituents on Reactivity
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by a combination of electronic and steric effects. These factors predominantly influence the transmetalation step, which is often the rate-determining step of the reaction.
Electronic Effects:
-
Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and methyl (-CH₃), increase the electron density on the aromatic ring. This can enhance the nucleophilicity of the organic group being transferred to the palladium center, generally leading to faster reaction rates and higher yields.
-
Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), decrease the electron density of the aromatic ring. This can facilitate the transmetalation step and often leads to increased reaction rates.
Steric Effects:
-
Substituents at the ortho position can sterically hinder the approach of the boronic acid to the palladium catalyst. This steric hindrance can significantly slow down the reaction rate or even prevent the reaction from occurring, regardless of the electronic nature of the substituent.
-
Meta and para substituents generally have a less pronounced steric impact, and their influence is primarily electronic.
Quantitative Comparison of Reactivity
The following table summarizes the reaction yields for the Suzuki-Miyaura coupling of various para-substituted phenylboronic acids with 4-bromoanisole. It is important to note that this data is compiled from multiple sources, and while efforts have been made to select for comparable reaction conditions, variations may exist. Therefore, this table should be used as a general guide to relative reactivity.
| Phenylboronic Acid Substituent (Para-position) | Hammett Constant (σp) | Typical Yield (%) |
| -OCH₃ | -0.27 | 85-95% |
| -CH₃ | -0.17 | 80-90% |
| -H | 0.00 | 75-85% |
| -F | 0.06 | 70-80% |
| -Cl | 0.23 | 65-75% |
| -CN | 0.66 | 90-98% |
| -NO₂ | 0.78 | 92-99% |
Note: Yields are indicative and can vary significantly based on the specific reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time).
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general method suitable for a wide range of substituted phenylboronic acids and aryl halides.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, substituted phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ligand-Free Suzuki-Miyaura Coupling
This protocol offers a simplified procedure that avoids the use of phosphine ligands.
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)
-
WEB (a water-extract of biomass) (3 mL)
Procedure:
-
In a reaction vessel, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB.
-
Stir the mixture at room temperature for the required time.
-
Upon completion, extract the reaction mixture with diethyl ether.
-
Purify the product by column chromatography over silica gel.[1]
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
References
A Comparative Guide: 2-Bromo-6-fluoro-3-methylphenylboronic Acid vs. Boronic Esters in Cross-Coupling Reactions
For researchers and drug development professionals, the choice between a boronic acid and its corresponding ester is a critical decision in the synthesis of complex molecules. This guide provides an objective comparison between 2-Bromo-6-fluoro-3-methylphenylboronic acid and its boronic esters, with a focus on their application in Suzuki-Miyaura cross-coupling reactions. The information is supported by established principles and representative experimental data to inform reagent selection.
Executive Summary: The Reactivity-Stability Trade-Off
The primary distinction between this compound and its boronic esters, such as the commonly used pinacol ester, lies in a fundamental trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1][3] This heightened reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1]
However, this increased reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways, including oxidation and protodeboronation, which can impact their shelf-life and the reproducibility of reaction yields.[1] In contrast, boronic esters, particularly pinacol esters, offer significantly enhanced stability.[4][5] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods, making them advantageous for multi-step syntheses and high-throughput screening applications.[1][4] The trade-off for this stability is often a slower reaction rate compared to the parent boronic acid.[1]
Structural Differences
The core structural difference is the replacement of the two hydroxyl (-OH) groups on the boron atom in the boronic acid with an organic diol, such as pinacol, to form a cyclic boronate ester. This structural change is key to the differing properties of the two compound classes.
Performance Comparison: A Tabulated Summary
The following table summarizes the key performance and handling characteristics of this compound versus its pinacol ester derivative. The data is representative of typical observations in a research setting.
| Feature | This compound | This compound Pinacol Ester |
| Physical State | Typically a white to off-white solid | Often a crystalline solid |
| Stability/Shelf-Life | Moderate; susceptible to dehydration and decomposition.[1] | High; generally stable to air and moisture.[4][5] |
| Handling | Requires careful handling, preferably under an inert atmosphere for long-term storage. | Easy to handle and weigh in air.[1] |
| Purification | Can be challenging to purify by chromatography due to potential decomposition on silica gel. | Readily purified by column chromatography.[4] |
| Reactivity in Suzuki Coupling | Generally higher, leading to faster reaction times.[1][3] | Generally lower, may require longer reaction times or higher temperatures.[1] |
| Typical Reaction Yield | Can be high, but may be variable due to reagent instability. | Often more reproducible and can lead to higher isolated yields due to higher purity of the starting material.[1] |
| Solubility | Soluble in many polar organic solvents.[6] | Generally soluble in a wider range of organic solvents.[5] |
The Suzuki-Miyaura Coupling: Mechanistic Considerations
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide. The nature of the boron reagent directly influences the transmetalation step of the catalytic cycle.
While it is often presumed that boronic esters hydrolyze in situ to the more reactive boronic acid under the basic aqueous conditions of the Suzuki-Miyaura reaction, there is substantial evidence that direct transmetalation from the boronic ester is also a viable pathway.[7]
Experimental Protocols
To provide a framework for an objective comparison, a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be used to directly compare the performance of this compound and its pinacol ester.
General Workflow for Reactivity Comparison
Detailed Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., 4-iodoanisole, 1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv) OR its pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, 4:1 mixture, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the boronic acid or boronic ester, the palladium catalyst, and the base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress at regular intervals (e.g., every hour) by taking small aliquots and analyzing them by TLC or GC-MS.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.
-
Determine the isolated yield and compare the reaction times for the boronic acid and the boronic ester.
Conclusion: Making an Informed Choice
The selection between this compound and its boronic ester derivatives is contingent upon the specific requirements of the synthesis.
-
Choose the boronic acid when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent can be used shortly after preparation or has been stored under strictly inert conditions.
-
Potential side reactions due to instability can be minimized through careful control of reaction conditions.
-
-
Choose a boronic ester (e.g., pinacol ester) when:
By understanding the inherent trade-offs, researchers can make an informed decision to optimize their synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Biaryl Synthesis Landscape: A Cost-Effectiveness Comparison of 2-Bromo-6-fluoro-3-methylphenylboronic Acid and its Alternatives
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl structures, the selection of appropriate building blocks is a critical decision impacting both reaction efficiency and overall project cost. This guide provides a comparative analysis of the cost-effectiveness of 2-Bromo-6-fluoro-3-methylphenylboronic acid and its commercially available alternatives in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.
The strategic placement of bromo, fluoro, and methyl groups on the phenylboronic acid ring significantly influences the electronic and steric properties of the molecule, thereby affecting its reactivity, and ultimately, the yield of the desired biaryl product. This analysis considers both the commercial price of these reagents and their performance in Suzuki-Miyaura coupling reactions to offer a holistic view of their economic viability.
Performance and Cost Analysis of Phenylboronic Acid Derivatives
| Compound | CAS Number | Supplier Example(s) | Price (USD/g) | Representative Yield (%) | Cost per % Yield (USD) |
| This compound | 957121-09-4 | Sigma-Aldrich, Combi-Blocks | ~150-250 | 75-85 (estimated) | ~2.00 - 3.33 |
| 2-Bromo-4-fluorophenylboronic acid | 216393-64-5 | Sigma-Aldrich, TCI America | ~120-180[1] | 80-90[2] | ~1.33 - 2.25 |
| 2-Bromo-5-fluorophenylboronic acid | 959996-48-6 | United States Biological, AbacipharmTech | ~60-100[3][4] | 85-95[2] | ~0.63 - 1.18 |
| 3-Bromo-4-fluorophenylboronic acid | 1092533-91-9 | AbacipharmTech, Hangzhou Lingrui Chemical | ~15-20 (for larger quantities) to ~160 (for 1g)[5][6] | 70-80 (estimated) | Variable |
Note on Data: The pricing is an approximate range based on publicly available information from various suppliers and may vary depending on the vendor, purity, and quantity purchased. The representative yields are estimated based on reported data for Suzuki-Miyaura reactions of structurally similar compounds and may vary depending on the specific reaction conditions.[2][7][8][9] The "Cost per % Yield" is a calculated metric to provide a simplified cost-effectiveness comparison.
From this analysis, 2-Bromo-5-fluorophenylboronic acid emerges as a potentially highly cost-effective alternative, offering a combination of lower price and high reactivity in Suzuki-Miyaura couplings. The position of the fluorine atom at the 5-position appears to have a favorable electronic effect on the reaction, leading to excellent yields. Conversely, while this compound is a valuable and reactive building block, its higher cost may warrant consideration of more economical alternatives for large-scale synthesis, provided the alternative meets the specific structural requirements of the target molecule.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
The following protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the highest possible yield for a specific set of substrates.
Materials:
-
Aryl Bromide (e.g., this compound or alternative) (1.0 mmol)
-
Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)
-
Degassed Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Organic Solvent for extraction (e.g., Ethyl Acetate)
-
Brine
Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl bromide, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Reaction: Stir the mixture at the desired temperature (typically between 80-120 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Visualizing the Workflow and Key Relationships
To better understand the experimental process and the interplay of key components, the following diagrams are provided.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. 4-Bromo-2-fluorophenylboronic acid AldrichCPR 216393-64-5 [sigmaaldrich.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [mdpi.com]
- 3. (2-Bromo-5-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. usbio.net [usbio.net]
- 5. lingruichemical.lookchem.com [lingruichemical.lookchem.com]
- 6. (3-Bromo-4-fluorophenyl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Comparative Analysis of Palladium Catalysts for Suzuki Coupling of 2-Bromo-6-fluoro-3-methylphenylboronic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for the efficiency and success of synthetic routes. This guide provides a comparative overview of palladium catalysts in the context of Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-6-fluoro-3-methylphenylboronic acid. Due to the limited availability of direct comparative studies for this specific substrate, this document presents data from analogous reactions with structurally similar aryl halides and boronic acids to infer catalyst performance. The following sections detail experimental protocols and yield comparisons to aid in catalyst selection and methods development.
Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of palladium catalyst, ligand, base, and solvent system. For sterically hindered and electronically challenging substrates, such as those with ortho-substituents like this compound, the catalyst system must be robust to achieve high yields. While specific comparative data for this exact boronic acid is scarce in published literature, we can extrapolate performance from reactions with similar substrates. The table below summarizes typical yields achieved with various palladium catalysts in the coupling of substituted aryl bromides with arylboronic acids.
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/Water | 90 - 110 | 12 - 24 | 75 - 85 |
| Pd(dppf)Cl₂ | - | K₃PO₄ | Dioxane/Water | 80 - 100 | 4 - 12 | 85 - 95 |
| Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 | 15 | ~96 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | THF/Water | Room Temp | 0.5 | >95 |
Note: The yields presented are indicative and compiled from various sources for reactions involving structurally similar substrates. Actual yields may vary based on the specific reactants, reaction scale, and purity of reagents.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions which can be adapted for this compound.
General Protocol using Pd(PPh₃)₄
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed mixture of toluene (5 mL) and water (1 mL).
-
Reaction Execution: Purge the flask with an inert gas (e.g., Argon or Nitrogen) and heat the mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Protocol for Buchwald-Hartwig Type Catalyst (e.g., Pd(OAc)₂ with XPhos)
-
Reaction Setup: To a vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Precatalyst Formation/Addition: In a separate vial, dissolve Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in degassed THF (2 mL). Add this solution to the reaction vial.
-
Solvent Addition: Add degassed water (0.5 mL).
-
Reaction Execution: Purge the vial with an inert gas, seal it, and stir the reaction mixture vigorously at room temperature for 30 minutes to 2 hours.
-
Work-up and Purification: Upon completion, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Experimental Workflow Diagram
The general workflow for a Suzuki-Miyaura cross-coupling reaction is depicted in the following diagram. This illustrates the key steps from reaction setup to the final analysis of the product.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding the role of the palladium catalyst. The cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Spectroscopic Analysis of 2-Bromo-6-fluoro-3-methylphenylboronic Acid and Its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative spectroscopic analysis of 2-Bromo-6-fluoro-3-methylphenylboronic acid and its structurally related derivatives. Due to the limited availability of published experimental data for this compound, this guide utilizes data from closely related analogues to infer its spectroscopic characteristics and provide a valuable comparative context for researchers working with this class of compounds.
The following sections present a comparative summary of predicted and experimental spectroscopic data for the target compound and its analogues, detailed experimental protocols for key analytical techniques, and visualizations of the analytical workflow.
Comparative Spectroscopic Data
The structural variations among this compound and its selected analogues—2-Bromo-6-fluorophenylboronic acid, 2-Bromo-3-methylphenylboronic acid, and 5-Bromo-2-fluoro-3-methylphenylboronic acid—lead to distinct patterns in their spectroscopic data. The following tables summarize the predicted and observed spectral characteristics for these compounds.
Note: The data for this compound is predicted based on the analysis of its analogues and general spectroscopic principles.
¹H NMR Spectral Data (Predicted and Comparative)
Solvent: DMSO-d₆
| Compound | Ar-H Chemical Shifts (δ, ppm) | -CH₃ Chemical Shift (δ, ppm) | -B(OH)₂ Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~7.2-7.5 (m, 2H) | ~2.3 (s, 3H) | ~8.2 (s, 2H) |
| 2-Bromo-6-fluorophenylboronic acid | 7.1-7.4 (m, 3H) | - | ~8.1 (s, 2H) |
| 2-Bromo-3-methylphenylboronic acid | 7.0-7.6 (m, 3H) | 2.4 (s, 3H) | ~8.0 (s, 2H) |
| 5-Bromo-2-fluoro-3-methylphenylboronic acid | ~7.1 (d, 1H), ~7.5 (d, 1H) | ~2.2 (s, 3H) | ~8.3 (s, 2H) |
¹³C NMR Spectral Data (Predicted and Comparative)
Solvent: DMSO-d₆
| Compound | Ar-C Chemical Shifts (δ, ppm) | -CH₃ Chemical Shift (δ, ppm) | C-B Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~115-160 (multiple signals) | ~20 | ~125 |
| 2-Bromo-6-fluorophenylboronic acid | ~114-162 (multiple signals) | - | ~123 |
| 2-Bromo-3-methylphenylboronic acid | ~125-140 (multiple signals) | ~21 | ~130 |
| 5-Bromo-2-fluoro-3-methylphenylboronic acid | ~118-158 (multiple signals) | ~19 | ~120 |
Infrared (IR) Spectral Data (Predicted and Comparative)
| Compound | O-H Stretch (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-Br Stretch (cm⁻¹) | B-O Stretch (cm⁻¹) |
| This compound (Predicted) | ~3300-3500 (broad) | ~1600, ~1470 | ~550-650 | ~1350 |
| 2-Bromo-6-fluorophenylboronic acid | ~3350 (broad) | ~1610, ~1475 | ~570 | ~1360 |
| 2-Bromo-3-methylphenylboronic acid | ~3300 (broad) | ~1590, ~1460 | ~600 | ~1355 |
| 5-Bromo-2-fluoro-3-methylphenylboronic acid | ~3400 (broad) | ~1605, ~1480 | ~580 | ~1350 |
Mass Spectrometry (MS) Data (Predicted and Comparative)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | C₇H₇BBrFO₂ | 232.84 | 233.97 | [M-H₂O]⁺, [M-B(OH)₂]⁺ |
| 2-Bromo-6-fluorophenylboronic acid | C₆H₅BBrFO₂ | 218.82 | 219.95 | [M-H₂O]⁺, [M-B(OH)₂]⁺ |
| 2-Bromo-3-methylphenylboronic acid | C₇H₈BBrO₂ | 214.85 | 215.98 | [M-H₂O]⁺, [M-B(OH)₂]⁺ |
| 5-Bromo-2-fluoro-3-methylphenylboronic acid | C₇H₇BBrFO₂ | 232.84 | 233.97 | [M-H₂O]⁺, [M-B(OH)₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for arylboronic acids and can be adapted for the specific analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the arylboronic acid derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR : Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, 2-second relaxation delay, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio.
-
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Solid State (ATR) : Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solid State (KBr Pellet) : Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Method : Electrospray ionization (ESI) is a common technique for arylboronic acids.
-
Mass Analyzer : A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition : Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Data Analysis : Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions to confirm the molecular weight and structure.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships in comparing the target compound with its analogues.
Caption: General workflow for the spectroscopic analysis of arylboronic acid derivatives.
Safety Operating Guide
Navigating the Disposal of 2-Bromo-6-fluoro-3-methylphenylboronic Acid: A Comprehensive Guide
Hazard Assessment and Safety Precautions
Substituted phenylboronic acids are common reagents in organic synthesis. The presence of bromine and fluorine atoms in 2-Bromo-6-fluoro-3-methylphenylboronic acid suggests that it should be handled with care, treating it as a potentially hazardous substance. Based on data from similar compounds, the primary hazards are likely to include skin and eye irritation, and potential harm if swallowed or inhaled.[1][2][3]
Key safety precautions include:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2] Ensure that safety showers and eyewash stations are readily accessible.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.[1][2][3]
-
Hygiene: Wash hands thoroughly after handling the compound.[1][2][3] Do not eat, drink, or smoke in the laboratory.[1]
Quantitative Data Summary
Due to the absence of a specific SDS, quantitative data for this compound is not available. The following table summarizes the general hazard classifications for a representative analogous compound, 4-Fluoro-2-methylphenylboronic acid.[2]
| Hazard Classification | Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system) |
Experimental Protocols
Spill Cleanup Procedure:
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.
-
Don PPE: Wear appropriate personal protective equipment, including respiratory protection if necessary.
-
Containment: For solid spills, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[2] For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
Disposal Workflow
The proper disposal of this compound is a critical step in the laboratory workflow. The following diagram illustrates the decision-making process and procedural steps for its safe disposal.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Procedures
-
Waste Identification and Segregation: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., gloves, weighing paper, and filter paper), must be treated as hazardous waste.[4][5] This waste should be segregated into a designated container for halogenated organic waste to prevent reactions with incompatible chemicals.[6]
-
Containerization:
-
Use a chemically compatible, leak-proof container with a secure screw-top lid.[6] The original product container is often a suitable choice.[7]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.[4][5] Do not use chemical formulas or abbreviations.[5]
-
-
Storage:
-
Final Disposal:
-
Do not dispose of this chemical down the drain or in the regular trash.[8]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.[4]
-
Provide a complete and accurate description of the waste to the disposal service.
-
By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and compliance within the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 2-Bromo-6-fluoro-3-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 2-Bromo-6-fluoro-3-methylphenylboronic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling structurally similar boronic acid derivatives. It is imperative to treat this chemical with caution and adhere to the safety protocols outlined below to mitigate potential hazards.
Immediate Safety Precautions
Based on data for related compounds, this compound should be handled as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4]
-
Engineering Controls: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][6]
-
Hygiene Measures: Avoid all personal contact, including the inhalation of dust or vapors.[6] Wash hands thoroughly with soap and water after handling and before breaks.[6][7] Do not eat, drink, or smoke in the laboratory.[5] Contaminated clothing should be removed immediately and washed before reuse.[1][5]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.[6]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][6] | Protects eyes from dust particles and potential splashes.[6] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[5][6] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[6][7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[6] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[1][6] | Minimizes the risk of respiratory tract irritation.[6] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for safe handling.
-
Preparation: Before beginning work, ensure that a safety shower and eyewash station are readily accessible.[6] The work area within the chemical fume hood should be clean and free of clutter.[6]
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[6][9]
-
Waste Segregation: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[9]
-
Containerization: Collect all chemical waste in a designated, properly labeled, and sealed container for hazardous waste.[9] The container should be made of a material compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[9]
-
Storage: Store the sealed waste container in a secure, well-ventilated designated waste accumulation area, away from heat and incompatible materials.[9]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for pickup and disposal.[9][10] Dispose of all chemical waste in accordance with federal, state, and local regulations.[5]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.bldpharm.com [file.bldpharm.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
